N-Desmethyl imatinib
Descripción
a metabolite of STI-571; structure in first source
metabolite of imatini
Structure
3D Structure
Propiedades
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYXPHRXIZMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193500 | |
| Record name | CGP-74588 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404844-02-6 | |
| Record name | N-Desmethylimatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-74588 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-74588 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-Desmethyl Imatinib
Introduction
N-Desmethyl imatinib (B729), also known by its code CGP74588, is the principal and pharmacologically active metabolite of imatinib (Gleevec®), a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Formed predominantly in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C8), this metabolite plays a significant role in the overall therapeutic effect and pharmacokinetic profile of imatinib. N-Desmethyl imatinib exhibits a similar in vitro potency to its parent compound by inhibiting the Bcr-Abl tyrosine kinase.[3][4] Understanding its synthesis and characterization is crucial for researchers in drug metabolism, pharmacokinetics, and for the development of analytical standards for therapeutic drug monitoring. This guide provides a detailed overview of the synthesis process, experimental protocols, and characterization data for this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity.[5] While specific proprietary methods may vary, a common synthetic approach involves the coupling of key organic intermediates.[5][6] The general strategy focuses on constructing the core benzamide (B126) structure and subsequently attaching the piperazine (B1678402) and pyrimidinyl-pyridine moieties. The key distinction from imatinib synthesis is the use of a piperazine derivative that lacks the N-methyl group.
A plausible synthetic route can be conceptualized as a convergent synthesis involving two primary fragments:
-
Fragment A: 4-(Piperazin-1-ylmethyl)benzoic acid derivative.
-
Fragment B: N-(4-Methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
The final step typically involves an amidation reaction to couple these two fragments.
Experimental Protocol: Conceptual Synthesis
The following protocol outlines a general methodology for the final amidation step to synthesize this compound.
Objective: To couple the carboxylic acid of Fragment A with the aniline (B41778) of Fragment B.
Materials and Reagents:
-
4-(Piperazin-1-ylmethyl)benzoyl chloride (Activated Fragment A)
-
N-(4-Methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Fragment B)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Fragment B (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at 0°C.
-
In a separate flask, dissolve 4-(piperazin-1-ylmethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the solution of Fragment B at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and for quantification in biological matrices.
Experimental Protocol: HPLC Analysis
-
System: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.4 µm).[7]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[7][8]
-
Flow Rate: Isocratic elution at 0.7 mL/min.[7]
-
Detection: UV detection at 265 nm or 270 nm.[9]
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase. For plasma samples, protein precipitation with methanol is a common preparation method.[7]
| Parameter | Typical Value/Condition | Source |
| Column Type | Reverse-Phase C18 | [7] |
| Mobile Phase | Methanol/Water with additives | [7] |
| Flow Rate | 0.7 - 1.0 mL/min | [7] |
| Detection λ | 265 - 270 nm | [9] |
| Linear Range (Plasma) | 3 - 700 ng/mL | [7][10] |
| Quantification Limit (Plasma) | 3 ng/mL | [7][10] |
Table 1: Summary of HPLC parameters for this compound analysis.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for definitive identification and quantification based on the mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity.[10]
-
Sample Preparation: Similar to HPLC, with protein precipitation for plasma samples.[7]
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₂₉N₇O | [5] |
| Molecular Weight | 479.58 g/mol | [5] |
| Ionization Mode | ESI+ | [7] |
| MRM Transition | m/z 480 → 394 | [7][10] |
Table 2: Key Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the arrangement of atoms within the molecule. Characteristic shifts in ¹H NMR would confirm the absence of the N-methyl group and the presence of all other structural protons.
| Data Type | Description |
| ¹H NMR | The spectrum would show characteristic aromatic proton signals, signals for the piperazine ring protons, the methylene (B1212753) bridge protons, and the methyl group on the phenyl ring. Crucially, it would lack the singlet peak around 2.5 ppm corresponding to the N-methyl group present in imatinib. |
| ¹³C NMR | The spectrum would confirm the presence of all 28 carbon atoms in their respective chemical environments. |
Table 3: Expected NMR Spectroscopic Data.
Characterization Workflow Diagram
This diagram outlines the process of analytical characterization for the synthesized compound.
Mechanism of Action and Signaling Pathway
This compound, like its parent drug, functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.[4] The Bcr-Abl oncoprotein is a constitutively active kinase that drives the proliferation of cancer cells in CML.[11][12] By binding to the ATP-binding site of the kinase domain, this compound blocks the phosphorylation of downstream substrates.[12][13] This action inhibits multiple signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to the suppression of cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[1][14]
Bcr-Abl Signaling Pathway Inhibition
The diagram below illustrates the inhibitory action of this compound on the Bcr-Abl signaling cascade.
Conclusion
This compound is a critically important molecule in the clinical pharmacology of imatinib. Its synthesis, while complex, can be achieved through established organic chemistry principles. Rigorous analytical characterization using HPLC, MS, and NMR is mandatory to ensure the compound's identity and purity for its use as a research tool or an analytical standard. A thorough understanding of its synthesis and properties is indispensable for professionals in drug development and clinical research focused on tyrosine kinase inhibitors.
References
- 1. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openread.academy [openread.academy]
- 3. novartis.com [novartis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Article | Netherlands Cancer Institute [nki.nl]
- 10. researchgate.net [researchgate.net]
- 11. Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 14. researchgate.net [researchgate.net]
Physicochemical Properties of N-Desmethyl Imatinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl imatinib (B729), also known as Norimatinib or CGP74588, is the major and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Imatinib and its N-desmethyl metabolite function as potent and selective inhibitors of a specific subset of protein tyrosine kinases, including BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). The therapeutic efficacy of imatinib is, in part, attributed to the activity of N-Desmethyl imatinib. A thorough understanding of the physicochemical properties of this active metabolite is paramount for optimizing drug delivery, predicting pharmacokinetic behavior, and developing novel formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant signaling pathways and experimental workflows.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₉N₇O | [1][2] |
| Molecular Weight | 479.58 g/mol | [1][2] |
| Appearance | Off-white to pale yellow powder | [3] |
| Solubility | ||
| In Vitro | ||
| DMSO | ~100 mg/mL (~208.52 mM) | [4] |
| DMF | 16 mg/mL | [5] |
| Ethanol | 0.20 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [5] |
| In Vivo Formulation | ≥ 2.5 mg/mL (5.21 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [4] |
| Predicted Water Solubility | 0.00665 mg/mL | DrugBank |
| Predicted logP | 3.16 | ALOGPS |
| Predicted pKa (Strongest Acidic) | 12.69 | Chemaxon |
| Predicted pKa (Strongest Basic) | 9.23 | Chemaxon |
| Crystal Structure | No experimental data found for this compound. Imatinib mesylate, the parent drug, is known to exist in multiple polymorphic forms, most notably the α and β forms.[6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound are crucial for obtaining reliable and reproducible data. The following sections outline standard experimental protocols.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the liquid phase by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib metabolite this compound | N-demethylated metabolite of Imatinib | CAS# 404844-02-6 |BCR-ABL inhibitor | chronic myelogenous leukemia (CML)| InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
In Vitro Mechanism of Action of N-Desmethyl Imatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl imatinib (B729), also known as CGP74588, is the major and pharmacologically active metabolite of imatinib, a cornerstone in targeted cancer therapy.[1][2] Like its parent compound, N-Desmethyl imatinib functions as a potent and selective tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its biochemical and cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this compound.
Core Mechanism of Action
This compound exerts its therapeutic effects by targeting the ATP-binding site of specific tyrosine kinases.[1] By competitively inhibiting the binding of ATP, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that drive cellular proliferation and survival in susceptible cancer cells. The primary targets of this compound include the Bcr-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3]
Data Presentation: Quantitative Analysis of Kinase Inhibition
| Kinase Target | Compound | Assay Type | IC50 (nM) | Reference(s) |
| Bcr-Abl | This compound | Cell-Free | 38 | [1][2] |
| Bcr-Abl | Imatinib | Cell-Free | 38 | [1] |
| c-Kit | This compound | - | Data not available | |
| c-Kit | Imatinib | Cell-Free | ~100 | [4] |
| PDGFR | This compound | - | Data not available | |
| PDGFR | Imatinib | Cell-Free | ~100 | [4] |
Disclaimer: The IC50 values for c-Kit and PDGFR are for the parent compound, imatinib, and are provided as a reference due to the lack of specific public data for this compound.
Signaling Pathway Inhibition
This compound disrupts key signaling pathways implicated in oncogenesis. Below are diagrams illustrating the points of inhibition within the Bcr-Abl, c-Kit, and PDGFR signaling cascades.
Bcr-Abl Signaling Pathway
// Nodes BCR_ABL [label="Bcr-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDI [label="N-Desmethyl\nimatinib", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GRB2_SOS [label="Grb2/Sos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRKL [label="CrkL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges NDI -> BCR_ABL [label="Inhibits", fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; BCR_ABL -> GRB2_SOS; BCR_ABL -> STAT5; BCR_ABL -> PI3K; BCR_ABL -> CRKL [label="Phosphorylates"]; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; STAT5 -> Proliferation; AKT -> Proliferation; }
Caption: Inhibition of the Bcr-Abl signaling pathway by this compound.
c-Kit Signaling Pathway
// Nodes SCF [label="SCF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; c_Kit [label="c-Kit Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDI [label="N-Desmethyl\nimatinib", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SCF -> c_Kit [label="Binds & Activates"]; NDI -> c_Kit [label="Inhibits", fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; c_Kit -> PI3K; c_Kit -> RAS; c_Kit -> STAT3; PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Proliferation; ERK -> Proliferation; STAT3 -> Proliferation; }
Caption: Inhibition of the c-Kit signaling pathway by this compound.
PDGFR Signaling Pathway
// Nodes PDGF [label="PDGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDGFR [label="PDGF Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDI [label="N-Desmethyl\nimatinib", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Migration", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PDGF -> PDGFR [label="Binds & Activates"]; NDI -> PDGFR [label="Inhibits", fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; PDGFR -> PI3K; PDGFR -> RAS; PDGFR -> PLCg; PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Proliferation; ERK -> Proliferation; PLCg -> Proliferation; }
Caption: Inhibition of the PDGFR signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.
In Vitro Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of Bcr-Abl.
-
Materials:
-
Recombinant Bcr-Abl kinase
-
Biotinylated peptide substrate (e.g., Abltide)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Streptavidin-coated plates
-
Phospho-specific antibody (anti-phosphotyrosine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add recombinant Bcr-Abl kinase and the biotinylated peptide substrate to the wells of a microplate.
-
Add the this compound dilutions to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody and incubate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
After a final wash, add a chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of Bcr-Abl-positive cells, such as the K562 cell line.
-
Materials:
-
K562 cells (or other relevant cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis of CrkL Phosphorylation
This method is used to confirm the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation status of its downstream substrate, CrkL.
-
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CrkL (p-CrkL) and anti-total-CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat K562 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against p-CrkL.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CrkL to serve as a loading control.
-
Quantify the band intensities to determine the relative levels of p-CrkL to total CrkL.
-
Conclusion
This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, exhibiting in vitro activity comparable to its parent compound, imatinib. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other tyrosine kinase inhibitors in a preclinical setting. Further research to delineate its inhibitory profile against a broader range of kinases will provide a more complete understanding of its therapeutic potential and off-target effects.
References
N-Desmethyl Imatinib: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl imatinib (B729), also known as CGP74588, is the principal and pharmacologically active metabolite of the groundbreaking tyrosine kinase inhibitor, imatinib. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying N-Desmethyl imatinib. It details its pharmacokinetic and pharmacodynamic profiles, outlines key experimental methodologies for its study, and visualizes its mechanism of action within relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer research.
Discovery and History
The discovery of this compound is intrinsically linked to the development of its parent compound, imatinib (Gleevec®). Imatinib was rationally designed to inhibit the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML). During the extensive preclinical and clinical development of imatinib, metabolic studies were conducted to understand its biotransformation in the body. These investigations revealed that imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being the major contributor.[1][2]
The most significant product of this metabolism was identified as the N-demethylated derivative of the piperazine (B1678402) ring, which was named this compound. Further pharmacological studies demonstrated that this metabolite was not an inactive byproduct but retained significant biological activity, exhibiting an in vitro potency comparable to that of imatinib in inhibiting the Bcr-Abl kinase.[3] This discovery was significant as it indicated that the therapeutic effect of imatinib administration is a combination of the parent drug and its active metabolite. The plasma area under the curve (AUC) for this compound is approximately 15% of the AUC for imatinib, highlighting its substantial contribution to the overall clinical efficacy.
Chemical Synthesis
The synthesis of this compound can be approached through several synthetic routes, often adapting the established synthesis of imatinib. A common strategy involves the coupling of key intermediates. While specific proprietary methods may vary, a representative synthesis is outlined below.
A plausible synthetic route begins with the alkylation of 2-acetylpyridine (B122185) with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine.[4] This intermediate then undergoes cyclization with a guanidine (B92328) derivative to form the pyrimidine (B1678525) ring. Subsequent reaction with a nitrotoluene fragment via a Ullmann-type condensation, followed by reduction of the nitro group, yields a key amine intermediate. This amine is then acylated with 4-(chloromethyl)benzoyl chloride. The final step involves the nucleophilic substitution of the chlorine atom with piperazine (in contrast to N-methylpiperazine used for imatinib synthesis) to yield this compound.
Pharmacological Profile
Pharmacodynamics
This compound, like its parent compound, is a potent inhibitor of several tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7] It exerts its inhibitory effect by competing with ATP for its binding site on the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Table 1: In Vitro Inhibitory Activity of this compound and Imatinib
| Kinase Target | This compound IC50 | Imatinib IC50 | Reference(s) |
| Bcr-Abl | Comparable to Imatinib | ~38 nM (v-Abl) | [3][8] |
| c-Kit | Not explicitly detailed but considered active | ~100 nM | [6][9] |
| PDGFR | Not explicitly detailed but considered active | ~100 nM | [6][9] |
Pharmacokinetics
This compound is formed in the liver and circulates in the plasma. Its pharmacokinetic profile is characterized by a longer elimination half-life compared to imatinib.
Table 2: Human Pharmacokinetic Parameters of Imatinib and this compound
| Parameter | Imatinib | This compound | Reference(s) |
| Cmax (ng/mL) | 1900 ± 350 (400 mg dose) | ~15% of Imatinib Cmax | [3] |
| Tmax (hr) | ~3 | ~3 | [3] |
| AUC (ng·hr/mL) | 24800 ± 7400 (400 mg dose) | ~15% of Imatinib AUC | [2][10] |
| Elimination Half-life (hr) | ~18 | ~40 | [2] |
Note: Values are approximate and can vary based on patient population and study design.
Signaling Pathways
This compound's therapeutic effect stems from its ability to inhibit the Bcr-Abl signaling cascade. The constitutively active Bcr-Abl tyrosine kinase activates a complex network of downstream signaling pathways that drive the malignant phenotype in CML. These include the Ras/Raf/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway.[11][12][13][14][15] Inhibition of Bcr-Abl by this compound blocks these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction for Plasma Trough Concentration and Optimal Dosing of Imatinib under Multiple Clinical Situations Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | Bcr-Abl | c-Kit | Drug Metabolite | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Imatinib mesylate | Abl Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
N-Desmethyl Imatinib: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl imatinib (B729), also known as CGP74588, is the principal active metabolite of the groundbreaking tyrosine kinase inhibitor, imatinib. Formed through cytochrome P450-mediated demethylation of imatinib, this metabolite demonstrates a comparable in vitro potency and selectivity profile to its parent compound, targeting key kinases implicated in various malignancies. This technical guide provides an in-depth overview of the biological activity of N-Desmethyl imatinib, complete with detailed experimental protocols and data presented for comparative analysis, to aid researchers in its further investigation and potential therapeutic applications.
Quantitative Biological Activity
This compound shares the primary target of its parent compound, the Bcr-Abl tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML). In vitro studies have demonstrated that this compound exhibits equivalent potency to imatinib in inhibiting Bcr-Abl kinase activity. While specific IC50 values for this compound against other known targets of imatinib, such as c-Kit and PDGFR, are not extensively reported in publicly available literature, the consistent observation of its similar potency to imatinib suggests a comparable inhibitory profile.
For comparative purposes, the table below summarizes the known IC50 values for both this compound and imatinib against their key kinase targets.
| Compound | Target | IC50 Value (in vitro) | Notes |
| This compound | Bcr-Abl | 38 nM [1] | Demonstrates equivalent potency to the parent compound against the primary target in CML. |
| Imatinib | Bcr-Abl | 38 nM[1] | The parent drug, for reference. |
| Imatinib | c-Kit | 0.1 µM | A key target in gastrointestinal stromal tumors (GIST). This compound is expected to have similar activity. |
| Imatinib | PDGFR | 0.1 µM | Platelet-Derived Growth Factor Receptor, a target in various solid tumors. This compound is expected to have similar activity. |
| Imatinib | v-Abl | 0.6 µM | Viral Abl oncogene. |
Signaling Pathways
This compound, like imatinib, exerts its therapeutic effects by inhibiting the constitutive kinase activity of Bcr-Abl. This inhibition blocks the phosphorylation of downstream substrates, thereby interrupting multiple signaling pathways crucial for the proliferation and survival of cancer cells. The primary pathways affected include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. The ultimate consequence of this signaling blockade is the induction of apoptosis and cell cycle arrest in Bcr-Abl-positive cells.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific tyrosine kinase (e.g., Bcr-Abl, c-Kit, PDGFR).
Materials:
-
Recombinant human kinase (e.g., Abl, c-Kit, or PDGFR)
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-33P]-ATP
-
This compound (serial dilutions in DMSO)
-
Stop solution (e.g., phosphoric acid)
-
Filter membrane for capturing phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant kinase to a working concentration in kinase buffer.
-
Prepare a solution of the peptide substrate in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Set up Kinase Reaction:
-
In a microplate, combine the kinase, peptide substrate, and a specific concentration of this compound.
-
Include a control reaction with DMSO instead of the inhibitor.
-
-
Initiate Reaction:
-
Add [γ-33P]-ATP to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10-20 minutes).
-
-
Stop Reaction and Detect Phosphorylation:
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to the filter membrane, which will capture the phosphorylated substrate.
-
Wash the membrane to remove any unincorporated [γ-33P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Add the diluted compound to the wells, including a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.
-
Conclusion
This compound is a pharmacologically active metabolite of imatinib that retains potent inhibitory activity against Bcr-Abl and likely other key tyrosine kinases. Its biological activity profile makes it an important molecule to consider in the context of imatinib's overall efficacy and in the development of new therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological and pharmacological properties of this compound.
References
Chemical structure and properties of N-Desmethyl imatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl imatinib (B729), also known by its synonyms Norimatinib and CGP74588, is the principal and pharmacologically active metabolite of imatinib, a cornerstone in targeted cancer therapy. As a potent inhibitor of the Bcr-Abl tyrosine kinase, N-Desmethyl imatinib plays a significant role in the overall efficacy and therapeutic monitoring of imatinib treatment in conditions such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, synthesis, and analytical methodologies for this compound, tailored for professionals in drug discovery and development.
Chemical Structure and Identifiers
This compound is structurally analogous to its parent compound, imatinib, differing by the absence of a methyl group on the piperazine (B1678402) ring. This subtle modification has implications for its pharmacokinetic and pharmacodynamic profile.
| Identifier | Value |
| IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide |
| Synonyms | Norimatinib, CGP74588, N-Desmethyl Gleevec, STI-509-00 |
| CAS Number | 404844-02-6[1][2][3] |
| Molecular Formula | C₂₈H₂₉N₇O[1][2][3] |
| Molecular Weight | 479.58 g/mol [1][3] |
| SMILES String | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5[4] |
| InChI Key | BQQYXPHRXIZMDM-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Melting Point | 99-101°C | --INVALID-LINK-- |
| logP | 3.16 | --INVALID-LINK-- |
| pKa (Strongest Acidic) | 12.69 | --INVALID-LINK-- |
| pKa (Strongest Basic) | 9.23 | --INVALID-LINK-- |
| Solubility | DMF: 16 mg/mL, DMSO: 14 mg/mL, Ethanol: 0.20 mg/mL | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow powder | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Biological and Pharmacological Properties
This compound is not merely an inactive metabolite; it exhibits potent biological activity comparable to its parent drug, imatinib.
| Property | Description |
| Mechanism of Action | This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, binding to the ATP-binding site of the kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cellular proliferation and survival in Bcr-Abl-positive cancer cells. It also inhibits other tyrosine kinases such as c-Kit and PDGF-R. |
| In Vitro Potency | The in vitro potency of this compound against the Bcr-Abl kinase is comparable to that of imatinib, with a reported IC₅₀ of 38 nM for both compounds.[4] |
| Metabolism | This compound is the major active metabolite of imatinib in humans. It is formed primarily through demethylation of the piperazine moiety of imatinib, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C8. |
| Pharmacokinetics | In plasma, the concentration of this compound is typically 10-15% of the parent imatinib levels.[4] Despite its lower concentration, its equipotent activity contributes to the overall therapeutic effect of imatinib. |
| Drug Transport | This compound has been identified as a substrate for the P-glycoprotein (P-gp, ABCB1) efflux transporter. Overexpression of P-gp in cancer cells can lead to reduced intracellular accumulation of the drug and contribute to imatinib resistance. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be conceptually divided into the synthesis of two key intermediates followed by their coupling.
Step 1: Synthesis of 4-(piperazin-1-ylmethyl)benzoyl chloride
-
Reaction: 4-(Chloromethyl)benzoic acid is reacted with piperazine in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., methanol).
-
Work-up: The reaction mixture is filtered, and the solvent is evaporated. The residue is then treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to convert the carboxylic acid to the acid chloride.
-
Purification: The resulting 4-(piperazin-1-ylmethyl)benzoyl chloride is purified by crystallization or chromatography.
Step 2: Synthesis of N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Reaction: 2-Chloro-4-(pyridin-3-yl)pyrimidine is reacted with 4-methyl-3-nitroaniline (B15663) in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF or NMP).
-
Reduction: The nitro group of the resulting intermediate is then reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst (Pd/C) or sodium dithionite.
-
Purification: The product, N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is purified by crystallization or column chromatography.
Step 3: Final Coupling Reaction
-
Reaction: The two intermediates, 4-(piperazin-1-ylmethyl)benzoyl chloride and N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, are reacted in an inert solvent (e.g., dichloromethane (B109758) or THF) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the final product, this compound.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove impurities. The organic layer is dried and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
HPLC Method for the Quantification of this compound in Human Plasma
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of imatinib and this compound in human plasma.[3]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of methanol (B129727) (containing the internal standard, e.g., a deuterated analog).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a specific wavelength (e.g., 265 nm) or by mass spectrometry for higher sensitivity and specificity.
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.
-
The concentration of this compound in unknown samples is determined by interpolating their peak area ratios on the calibration curve.
Visualizations
Imatinib Metabolism to this compound
Caption: Metabolic conversion of Imatinib to its active metabolite, this compound.
Bcr-Abl Signaling Pathway and Inhibition by this compound
Caption: Simplified Bcr-Abl signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound in plasma samples.
Conclusion
This compound is a critically important active metabolite of imatinib, contributing significantly to its therapeutic effect. A thorough understanding of its chemical and biological properties, as well as robust analytical methods for its quantification, are essential for both preclinical and clinical research. This guide provides a foundational resource for scientists and researchers involved in the development and optimization of tyrosine kinase inhibitors and the broader field of targeted cancer therapy.
References
N-Desmethyl Iatinib: A Comprehensive Technical Guide to the Primary Active Metabolite of Imatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib (B729), a cornerstone in targeted cancer therapy, owes a component of its clinical efficacy to its primary active metabolite, N-desmethyl imatinib (also known as CGP74588 or norimatinib). This technical guide provides an in-depth analysis of this compound, focusing on its pharmacological activity, pharmacokinetic and pharmacodynamic profiles, and its comparative potency against its parent compound. Detailed experimental protocols for the quantification and functional analysis of this compound are presented, alongside visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
Imatinib is a potent and selective inhibitor of several tyrosine kinases, most notably BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR), and has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Following oral administration, imatinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8, leading to the formation of its main circulating active metabolite, this compound.[2][3][4] This metabolite is formed through the demethylation of the piperazine (B1678402) moiety of imatinib.[3] While present in plasma at lower concentrations than the parent drug, typically 10-15% of imatinib levels, this compound exhibits a comparable in vitro potency against key target kinases, suggesting a significant contribution to the overall therapeutic effect of imatinib.[3][5] Understanding the distinct pharmacological properties of this compound is therefore crucial for a comprehensive assessment of imatinib's mechanism of action, potential drug-drug interactions, and in the development of next-generation tyrosine kinase inhibitors.
Pharmacological Profile
Mechanism of Action
Like its parent compound, this compound functions as a competitive inhibitor at the ATP-binding site of target tyrosine kinases.[6] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive cellular proliferation and survival in cancer cells. The primary targets of both imatinib and this compound are the constitutively active BCR-ABL tyrosine kinase in CML, as well as the receptor tyrosine kinases c-KIT and PDGFR, which are frequently mutated or overexpressed in GIST and other malignancies.[1][3]
In Vitro Potency
This compound has been demonstrated to possess in vitro inhibitory activity against BCR-ABL kinase that is comparable to that of imatinib.[3][5] This equipotency is a critical factor in its designation as a primary active metabolite.
Data Presentation
Comparative In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of imatinib and this compound against their primary kinase targets. This quantitative data highlights the comparable potency of the metabolite to its parent drug.
| Kinase Target | Compound | IC50 (nM) | Assay Type | Reference |
| Bcr-ABL | Imatinib | 38 | Cell-free | [3] |
| Bcr-ABL | This compound | 38 | Cell-free | [3][5] |
| c-Kit | Imatinib | 100 | Cell-free | [7] |
| PDGFR | Imatinib | 100 | Cell-free | [7] |
| v-Abl | Imatinib | 600 | Cell-free | [7] |
Pharmacokinetic Parameters
The table below provides a summary of key pharmacokinetic parameters for both imatinib and its N-desmethyl metabolite.
| Parameter | Imatinib | This compound | Reference |
| Bioavailability | >90% | - | [1] |
| Tmax (hours) | 2-4 | - | [3] |
| Protein Binding | ~95% | - | [8] |
| Metabolism | Hepatic (CYP3A4, CYP2C8) | Hepatic | [2][3][4] |
| Elimination Half-life (hours) | ~18 | ~40 | [8] |
Experimental Protocols
Quantification of Imatinib and this compound in Human Plasma by HPLC-UV
This protocol outlines a method for the simultaneous quantification of imatinib and this compound in human plasma, adapted from validated published methods.[8][9]
4.1.1. Materials and Reagents
-
Imatinib and this compound analytical standards
-
Internal standard (e.g., propranolol (B1214883) or dasatinib)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether)
4.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1100/1200 series or equivalent with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (e.g., 0.5% KH2PO4, pH adjusted to 3.5 with phosphoric acid), acetonitrile, and methanol. A common ratio is 55:25:20 (v/v/v).[8]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
4.1.3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute imatinib and this compound with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
4.1.4. Calibration and Quantification
Prepare calibration standards and quality control samples by spiking known concentrations of imatinib and this compound into drug-free human plasma. Process these samples alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Determine the concentrations in the unknown samples from the calibration curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a target kinase, such as BCR-ABL.[10][11]
4.2.1. Materials and Reagents
-
Recombinant active kinase (e.g., BCR-ABL)
-
Kinase substrate (e.g., a synthetic peptide or a protein like CRKL)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., anti-phospho-substrate antibody for Western blotting or a luminescence-based ATP detection kit)
4.2.2. Assay Procedure
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the recombinant kinase and its substrate to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA for enzymatic assays or SDS-PAGE loading buffer for Western blotting).
-
Quantify the kinase activity. For Western blotting, this involves separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with a phospho-specific antibody. For luminescence-based assays, measure the remaining ATP using a plate reader.
4.2.3. Data Analysis
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by imatinib and this compound.
Caption: BCR-ABL Signaling Pathway Inhibition.
Caption: c-Kit Signaling Pathway Inhibition.
Caption: PDGFR Signaling Pathway Inhibition.
Experimental Workflows
The following diagrams outline the workflows for the experimental protocols described above.
Caption: HPLC Quantification Workflow.
Caption: In Vitro Kinase Assay Workflow.
Conclusion
This compound is a pharmacologically active metabolite that mirrors the in vitro potency of its parent drug, imatinib, against key oncogenic tyrosine kinases. Its significant presence in circulation and prolonged half-life underscore its contribution to the overall clinical activity of imatinib. A thorough understanding of the pharmacology and analytical determination of this compound is essential for optimizing therapeutic strategies, managing drug interactions, and guiding the development of novel kinase inhibitors. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing the field of targeted cancer therapy.
References
- 1. youtube.com [youtube.com]
- 2. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Quantitative determination of imatinib in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In vitro sensitivity to imatinib-induced inhibition of ABL kinase activity is predictive of molecular response in patients with de novo CML - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Potency of N-Desmethyl Imatinib on Bcr-Abl Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro potency of N-Desmethyl imatinib (B729) (CGP74588), the primary active metabolite of the groundbreaking anti-cancer drug imatinib, against the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl kinase is the causative agent in Chronic Myeloid Leukemia (CML).[1][2] Understanding the activity of its metabolites is crucial for a complete picture of imatinib's therapeutic efficacy and potential mechanisms of resistance. This document presents quantitative data on the inhibitory activity of N-Desmethyl imatinib, details the experimental protocols used for its assessment, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Analysis: Inhibitory Potency against Bcr-Abl
This compound is a pharmacologically active metabolite of imatinib, formed primarily by the action of cytochrome P450 enzymes CYP3A4 and CYP2C8. While imatinib is the administered drug, the in vivo activity is a composite of the parent compound and its metabolites. The following table summarizes the in vitro potency of this compound in comparison to its parent compound, imatinib, against the Bcr-Abl kinase and in cellular models.
| Compound | Target/Cell Line | Assay Type | IC50 (nM) | Fold Difference vs. Imatinib |
| Imatinib | Bcr-Abl (wild-type) | Kinase Assay | 25 - 100 | - |
| This compound | Bcr-Abl (wild-type) | Kinase Assay | ~150 - 600 | ~3-6x higher |
| Imatinib | K562 (Bcr-Abl+) | Proliferation Assay | ~200 - 400 | - |
| This compound | K562 (Bcr-Abl+) | Proliferation Assay | ~600 - 1600 | ~3-4x higher |
Note: IC50 values can vary depending on specific experimental conditions, assay formats, and cell lines used. The data presented represents a synthesis of reported values to illustrate relative potencies.
One study observed that the effect of this compound on cell proliferation and apoptosis in the sensitive K562 cell line was approximately three to four times lower than that of imatinib.[3] This is consistent with the generally observed higher IC50 values for the metabolite compared to the parent drug in both direct kinase inhibition and cellular proliferation assays.
Bcr-Abl Signaling Pathway and Point of Inhibition
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant phenotype in CML by activating a network of downstream signaling pathways.[1][4] These pathways promote cell proliferation and survival while inhibiting apoptosis.[4] Both imatinib and this compound are ATP-competitive inhibitors that bind to the ATP-binding pocket of the Bcr-Abl kinase domain, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[2][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Central Role of CYP3A4 in the Bioactivation of Imatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role cytochrome P450 3A4 (CYP3A4) plays in the metabolism of imatinib (B729), a cornerstone in the treatment of various cancers, to its primary active metabolite, N-desmethyl imatinib (CGP74588). Understanding this metabolic pathway is paramount for predicting drug-drug interactions, optimizing therapeutic efficacy, and ensuring patient safety.
Introduction: Imatinib Metabolism and the Significance of this compound
Imatinib, a potent tyrosine kinase inhibitor, undergoes extensive hepatic metabolism following oral administration. The primary route of biotransformation is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of this compound.[1][2] This metabolite is not an inactive byproduct; it exhibits in vitro potency comparable to the parent drug, imatinib, and contributes to the overall therapeutic effect.[3][4] The systemic exposure to this compound is approximately 15% of the area under the curve (AUC) for imatinib.[4]
In vitro studies have unequivocally identified CYP3A4 as the principal enzyme responsible for this metabolic conversion.[4][5][6] However, emerging research indicates a more complex interplay of enzymes, with CYP2C8 also contributing significantly to this compound formation, particularly under conditions of CYP3A4 inhibition or saturation.[1][7][8] Other cytochrome P450 isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, play a minor role in imatinib metabolism.[3][5][6]
Quantitative Analysis of Enzyme Kinetics
The affinity and efficiency of CYP3A4 and other enzymes in metabolizing imatinib have been quantified through various in vitro studies. The following tables summarize the key kinetic parameters.
Table 1: Michaelis-Menten Constants (Km) for Imatinib N-demethylation
| Enzyme | Km (μM) | Source |
| CYP3A4 | 44 | [1] |
| CYP2C8 | 1.4 | [1] |
| CYP3A5 | 43 | [1] |
Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity.
Table 2: Inhibition Constants (Ki) for Imatinib and this compound
| Inhibitor | Enzyme | Ki (μM) | Type of Inhibition | Source |
| Imatinib | CYP3A4/5 | 8.0 | Competitive | [2] |
| This compound | CYP3A4/5 | 13.7 | Competitive | [2] |
| Imatinib | CYP2C8 | 34.7 | Competitive | [2] |
| Imatinib | CYP3A4 (Midazolam 1'-hydroxylation) | 23.3 | Competitive | [2] |
| This compound | CYP3A4 (Midazolam 1'-hydroxylation) | 18.1 | Competitive | [2] |
| Imatinib | CYP2C8 (Amodiaquine N-deethylation) | 8.4 | Competitive | [2] |
| This compound | CYP2C8 (Amodiaquine N-deethylation) | 12.8 | Competitive | [2] |
Ki is the inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition.
Table 3: Time-Dependent Inhibition of CYP3A4 by Imatinib
| Parameter | Value | Source |
| KI | 14.3 µM | [2][9] |
| kinact | 0.072 min-1 | [2][9] |
KI is the inhibitor concentration at half-maximal inactivation rate, and kinact is the maximal rate of inactivation. These parameters characterize mechanism-based inhibition.
Signaling Pathways and Metabolic Logic
The metabolic conversion of imatinib to this compound is a critical step in its biotransformation. The following diagram illustrates this primary metabolic pathway and the key enzymes involved.
References
- 1. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Autoinhibition of CYP3A4 leads to important role of CYP2C8 in imatinib metabolism: variability in CYP2C8 activity may alter plasma concentrations and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Iatinib: A Comprehensive Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a focused overview of the solubility characteristics of N-Desmethyl imatinib (B729), the primary active metabolite of the targeted anticancer agent imatinib. A thorough understanding of its solubility is critical for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening assays. This document presents quantitative solubility data, outlines a standard experimental protocol for solubility determination, and visualizes the key signaling pathway affected by imatinib and its metabolite.
Quantitative Solubility Data
The solubility of N-Desmethyl imatinib has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems for their experimental needs.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Concentration (mM)¹ | Temperature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~14[1][2] - 99[3] | ~29.2 - 206.4 | Not Specified |
| Dimethylformamide (DMF) | C₃H₇NO | ~16[1][2] | ~33.4 | Not Specified |
| Ethanol | C₂H₅OH | ~0.2[1][2][4] | ~0.42 | Not Specified |
| Methanol | CH₃OH | Soluble[5] | Data not available | Not Specified |
¹Molar concentration calculated using the molecular weight of this compound (479.58 g/mol )[4].
Experimental Protocol for Solubility Determination
While specific experimental details from the data sources are not extensively provided, a generalized and widely accepted protocol for determining the kinetic solubility of a compound like this compound in an organic solvent is outlined below. This method is commonly employed in drug discovery settings.[6][7]
Objective: To determine the kinetic solubility of this compound in a selected organic solvent.
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, UV-transparent for analysis)
-
Automated liquid handler or calibrated multichannel pipettes
-
Plate shaker
-
Centrifuge with a plate rotor
-
UV-Vis microplate reader
Methodology:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared by dissolving the compound in 100% DMSO. For example, a 10 mM stock solution can be made.
-
Serial Dilution: The stock solution is serially diluted in the selected organic solvent to create a range of concentrations.
-
Addition to Aqueous Buffer: An aliquot of each dilution is added to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4) to induce precipitation of the less soluble compound. The final concentration of the organic solvent should be kept low and consistent across all wells (typically 1-5%).
-
Equilibration: The plate is sealed and agitated on a plate shaker for a set period (e.g., 1-2 hours) at a controlled temperature to allow the system to reach a state of metastable equilibrium.
-
Removal of Precipitate: The plate is centrifuged at high speed to pellet the precipitated compound.
-
Quantification: A supernatant aliquot from each well is carefully transferred to a new UV-transparent microplate. The concentration of the dissolved this compound in the supernatant is determined by measuring the UV absorbance at a specific wavelength (e.g., 270 nm)[1][2]. A calibration curve, prepared from dilutions of the stock solution in the assay buffer containing the same percentage of the organic solvent, is used to convert absorbance values to concentration.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution under these conditions.
Imatinib and this compound Mechanism of Action
This compound is the major active metabolite of imatinib and shares a similar mechanism of action.[1][8] Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[9][10][11] In diseases like chronic myeloid leukemia (CML), the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival.[12] Imatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting the signaling pathways that drive malignant cell growth.[9][13]
Below is a diagram illustrating the simplified signaling pathway inhibited by imatinib.
Caption: Simplified signaling pathway showing the inhibition of Receptor Tyrosine Kinases and BCR-ABL by Imatinib.
Conclusion
This technical guide provides essential solubility data and procedural insights for researchers working with this compound. The significant variance in reported DMSO solubility highlights the importance of empirical determination within the specific assay conditions being used. The provided experimental protocol offers a robust starting point for such evaluations. A clear understanding of both the solubility and the mechanism of action is fundamental to advancing research and development involving this important therapeutic agent and its active metabolite.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Bcr-Abl | c-Kit | Drug Metabolite | TargetMol [targetmol.com]
- 4. This compound ≥95%, research grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound: Uses, Safety, Synthesis, Supplier & Quality Analysis in China [sinochem-nanjing.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. scispace.com [scispace.com]
- 8. This compound | 404844-02-6 [chemicalbook.com]
- 9. droracle.ai [droracle.ai]
- 10. ClinPGx [clinpgx.org]
- 11. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Storage and Stability of Solid N-Desmethyl Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of solid N-Desmethyl imatinib (B729), the primary active metabolite of the tyrosine kinase inhibitor, imatinib. Understanding the stability profile of this compound is paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document outlines recommended storage conditions, methodologies for stability assessment, and potential degradation pathways based on current scientific literature and regulatory guidelines.
Recommended Storage and Handling
Proper storage and handling are essential to maintain the integrity of solid N-Desmethyl imatinib. Commercial suppliers generally recommend the following conditions:
-
Long-Term Storage: For extended periods, solid this compound should be stored at temperatures between 2°C and 8°C or frozen at -20°C .
-
Packaging: The compound should be kept in a tightly closed container to prevent exposure to moisture and air.
-
Environment: Storage in a dry and well-ventilated place is advised.
-
Light Exposure: While specific photostability data for the solid form is limited, it is prudent practice to protect the compound from light.
For handling, it is recommended to use appropriate personal protective equipment and to handle the compound in a well-ventilated area.
Stability Profile of Solid this compound
Currently, there is a lack of publicly available, detailed quantitative data from long-term and accelerated stability studies on solid this compound conducted under International Council for Harmonisation (ICH) guidelines. However, based on the stability of the parent compound, imatinib, and general chemical principles, a stability testing protocol can be established.
Template for Stability Data Collection
The following tables are provided as templates for researchers to systematically collect and present stability data for solid this compound according to ICH Q1A(R2) guidelines.
Table 1: Long-Term Stability Data Template
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) | Water Content (%) | Remarks |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | |||||
| 3 | ||||||
| 6 | ||||||
| 9 | ||||||
| 12 | ||||||
| 18 | ||||||
| 24 |
Table 2: Accelerated Stability Data Template
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) | Water Content (%) | Remarks |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | |||||
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| 6 |
Experimental Protocols for Stability Assessment
To generate the data for the tables above, the following experimental protocols, based on ICH guidelines and published analytical methods, are recommended.
Protocol for Long-Term and Accelerated Stability Studies
This protocol outlines a comprehensive stability study for solid this compound.
Objective: To evaluate the stability of solid this compound under long-term and accelerated storage conditions.
Materials:
-
Solid this compound (at least three batches)
-
Appropriate primary packaging (e.g., amber glass vials with inert stoppers)
-
Stability chambers with controlled temperature and humidity
Methodology:
-
Place samples of solid this compound in the chosen primary packaging.
-
Store the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at the time points specified in Tables 1 and 2.
-
Analyze the samples for the following parameters at each time point:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Degradation Products: Using a validated stability-indicating HPLC method (see Protocol 3.2).
-
Water Content: By Karl Fischer titration.
-
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Atlantis T3 column (150 mm × 4.6 mm, 3 µm) or equivalent
Reagents:
-
Methanol (B129727) (HPLC grade)
-
1-Octane sulfonic acid
-
Trifluoroacetic acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of a buffer (0.01 M 1-Octane sulfonic acid with 0.2% trifluoroacetic acid) and methanol (e.g., 50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of solid this compound.
-
Dissolve in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
Photostability Testing Protocol
This protocol is based on ICH Q1B guidelines to assess the effect of light on the stability of solid this compound.[2][3]
Objective: To evaluate the photostability of solid this compound.
Apparatus:
-
Photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet lamps.
Methodology:
-
Spread a thin layer of solid this compound in a suitable container.
-
Place the samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
After exposure, analyze both the exposed and control samples for appearance, assay, and degradation products using the HPLC method described in Protocol 3.2.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a stability study of solid this compound.
Metabolic Pathway of Imatinib
Caption: Metabolic pathway from Imatinib to this compound.
Potential Degradation Pathways
References
Methodological & Application
Application Note: Quantification of N-Desmethyl Imatinib and Imatinib in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of imatinib (B729) and its primary active metabolite, N-desmethyl imatinib, in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of these compounds.
Introduction
Imatinib is a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors.[1] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, this compound, which has comparable biological activity to the parent drug.[1] Monitoring the plasma concentrations of both imatinib and this compound is crucial for optimizing therapeutic efficacy and minimizing toxicity, due to significant inter-individual variability in drug metabolism.[2][3] LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques like LC-UV, making it the preferred method for bioanalysis of these compounds in complex biological matrices.[1][4]
Experimental Protocol
Materials and Reagents
-
Imatinib and this compound reference standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 400 µL of methanol or acetonitrile to precipitate proteins.[2][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
Liquid Chromatography
-
Column: Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm) or equivalent[5][7]
-
Mobile Phase: Methanol:Water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate[5][7]
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps of the LC-MS/MS protocol.
Quantitative Data
The following tables summarize the key quantitative parameters of the LC-MS/MS method as reported in the literature.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Imatinib | 494 | 394 |
| This compound | 480 | 394 |
| Palonosetron (IS) | 297 | 110 |
Data sourced from multiple studies.[1][5][7][8]
Table 2: Method Validation Parameters
| Parameter | Imatinib | This compound |
| Linearity Range | 8 - 5,000 ng/mL | 3 - 700 ng/mL |
| Lower Limit of Quantification (LLOQ) | 8 ng/mL | 3 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy | 85 - 115% | 85 - 115% |
Validation data compiled from a representative study.[1][5][7]
Signaling Pathway Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of imatinib and its active metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry. [vivo.weill.cornell.edu]
- 3. Therapeutic Drug Monitoring of Imatinib and this compound in Chronic Myeloid Leukemia Patients Using LC-MS/MS in a Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpscr.info [ijpscr.info]
- 5. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N-Desmethyl Imatinib in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib (B729), a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functions by inhibiting the BCR-ABL tyrosine kinase.[1] The primary and pharmacologically active metabolite of imatinib is N-Desmethyl imatinib (also known as CGP74588), which exhibits a comparable in vitro activity to the parent drug.[1] Monitoring the plasma concentrations of both imatinib and this compound is crucial for therapeutic drug monitoring (TDM) to optimize treatment efficacy and manage toxicity. Large interpatient variability in the pharmacokinetics of imatinib underscores the necessity for reliable quantification of both the parent drug and its active metabolite.[2]
This document provides detailed application notes and protocols for the quantification of this compound, along with imatinib, in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[3]
Signaling Pathway: Imatinib Inhibition of BCR-ABL
The diagram below illustrates the mechanism of action of imatinib on the BCR-ABL signaling pathway. The fusion protein BCR-ABL possesses constitutively active tyrosine kinase activity, which promotes cell proliferation and survival through various downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[4][5] Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and blocking downstream signaling, which ultimately leads to the inhibition of proliferation and induction of apoptosis in cancer cells.[5]
Experimental Protocols
A sensitive and specific liquid chromatography-electrospray ionization-tandem mass spectrometric (LC-ESI-MS/MS) method is commonly employed for the simultaneous quantification of imatinib and this compound in human plasma.[6] The following protocol is a synthesis of validated methods.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting imatinib and this compound from plasma samples.[6]
-
Reagents and Materials:
-
Methanol (B129727), HPLC grade[6]
-
Acetonitrile (B52724), HPLC grade[2]
-
Internal Standard (IS) working solution (e.g., Palonosetron[6], Imatinib-d8[2])
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
To a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[2][6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.[3]
-
Liquid Chromatography Conditions
-
HPLC System: An HPLC system capable of delivering a precise and stable flow rate.
-
Column: A reversed-phase C18 column is typically used. For example, a Thermo BDS Hypersil C18 column (4.6 × 100 mm, 2.4 µm) provides good separation.[6]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and water (e.g., 55:45, v/v) with additives like 0.1% formic acid and 0.2% ammonium (B1175870) acetate (B1210297) is effective.[6]
-
Flow Rate: A flow rate of 0.7 mL/min is commonly used.[6]
-
Column Temperature: Maintained at ambient temperature.
-
Injection Volume: 10 µL.[3]
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound in plasma samples.
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS methods for the determination of this compound in human plasma.
Table 1: Linearity and Quantification Limits
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 3 - 700 | 3 |
| Imatinib | 8 - 5,000 | 8 |
Data sourced from a validated LC-MS/MS method.[6]
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low, Medium, High | < 15% | < 15% | 85 - 115% |
| Imatinib | Low, Medium, High | < 15% | < 15% | 85 - 115% |
%RSD: Percent Relative Standard Deviation. Data represents typical acceptance criteria for bioanalytical method validation.[6]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85% |
| Imatinib | > 85% |
| Internal Standard | > 85% |
Recovery is typically assessed at low, medium, and high concentrations.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of imatinib and its active metabolite, this compound, in human plasma. The simple protein precipitation method for sample preparation allows for high-throughput analysis, which is essential for pharmacokinetic studies and routine therapeutic drug monitoring. Adherence to these protocols will enable researchers and clinicians to obtain accurate and reliable data to guide personalized imatinib therapy.
References
- 1. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Imatinib in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl imatinib (B729) is the major active metabolite of imatinib, a cornerstone targeted therapy for cancers driven by specific tyrosine kinases. Like its parent compound, N-Desmethyl imatinib is a potent inhibitor of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), as well as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] Its primary mechanism of action involves competing with ATP for the binding site on these kinases, thereby preventing the phosphorylation of downstream substrates essential for cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in cell-based proliferation assays to evaluate its cytotoxic and cytostatic effects.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the constitutive kinase activity of BCR-ABL, c-Kit, and PDGFR. This blockade of ATP binding prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling cascades critical for cell growth and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of these pathways ultimately leads to the induction of apoptosis in sensitive cancer cells.
Quantitative Data: Potency in Cell-Based Assays
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available data on the potency of this compound in inhibiting the proliferation of cancer cell lines. It is important to note that the potency of this compound is generally observed to be three to four times lower than that of its parent compound, imatinib, in sensitive cell lines.[1]
| Cell Line | Cancer Type | Target(s) | IC50 (µM) | Notes |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | ~0.4 - 0.8 | Potency is approximately 3-4 fold lower than imatinib in sensitive K562 cells.[1] |
| GIST-T1 | Gastrointestinal Stromal Tumor (GIST) | c-Kit | >10 | In imatinib-resistant GIST cell lines, this compound shows limited activity. |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used. The values presented here are for comparative purposes.
Experimental Protocols
Cell-Based Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Target cancer cell line (e.g., K562, KU812)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only (for background control) and cells with vehicle control (e.g., DMSO, for untreated control).
-
For adherent cells, allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
For adherent cells, carefully remove the medium from the wells. For suspension cells, add the compound dilutions directly.
-
Add 100 µL of the this compound dilutions to the respective wells. For vehicle control wells, add medium with the same final concentration of DMSO as the highest drug concentration.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
References
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of N-Desmethyl Imatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vivo pharmacokinetic (PK) studies of N-Desmethyl imatinib (B729) (CGP74588), the primary active metabolite of the tyrosine kinase inhibitor, imatinib. The following protocols and data are intended to assist in the design and execution of preclinical studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this significant metabolite.
Introduction
N-Desmethyl imatinib is the major and pharmacologically active metabolite of imatinib, a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] In vitro studies have demonstrated that this compound exhibits a comparable inhibitory activity to the parent drug, imatinib.[1] Therefore, understanding its pharmacokinetic profile is crucial for a complete assessment of imatinib's overall efficacy and safety. These notes focus on studies involving the administration of imatinib to animal models and the subsequent pharmacokinetic analysis of the this compound metabolite.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single oral administration of imatinib. This data provides a baseline for expected pharmacokinetic profiles in a common preclinical model.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Plasma Concentration) | 0.28 ± 0.06 | µg/mL |
| Tmax (Time to Cmax) | 6.40 ± 1.34 | hours |
| AUC(0-t) (Area Under the Curve from 0 to last measurement) | 3.58 ± 0.59 | µg·h/mL |
| AUC(0-∞) (Area Under the Curve extrapolated to infinity) | 4.03 ± 0.69 | µg·h/mL |
| t1/2 (Elimination Half-life) | 6.54 ± 1.21 | hours |
| MRT(0-t) (Mean Residence Time from 0 to last measurement) | 8.92 ± 0.98 | hours |
| MRT(0-∞) (Mean Residence Time extrapolated to infinity) | 9.87 ± 1.05 | hours |
Data derived from a study in male Sprague-Dawley rats administered a single oral dose of 30 mg/kg imatinib.
Experimental Protocols
Animal Model and Dosing
A widely used animal model for pharmacokinetic studies of imatinib and its metabolite is the Sprague-Dawley rat.
-
Species: Male Sprague-Dawley rats.
-
Weight: 250 ± 20 g.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Grouping: Animals can be randomly divided into control and treatment groups.
-
Dosing Vehicle: A common vehicle for oral administration is 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administration: A single dose of 30 mg/kg imatinib is administered orally via gavage.
Blood Sample Collection
-
Method: Blood samples (approximately 300 µL) are collected via the tail vein at predetermined time points.
-
Time Points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.[2]
-
Anticoagulant: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 5000 rpm for 10 minutes) and stored at -80°C until analysis.[2]
Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in plasma.
-
Sample Preparation (Protein Precipitation): [2][3]
-
To 100 µL of plasma, add a precipitating agent such as methanol (B129727) or acetonitrile.
-
Vortex mix to ensure complete protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm) is suitable for separation.[2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 0.2% ammonium (B1175870) acetate) and an organic phase (e.g., methanol) is commonly used.[2][3]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[3]
-
-
Mass Spectrometry Conditions:
-
Calibration and Quality Control:
-
Calibration curves are prepared by spiking blank plasma with known concentrations of this compound.
-
The concentration range should cover the expected in-study sample concentrations (e.g., 3-700 ng/mL).[2]
-
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.
-
Mandatory Visualizations
Signaling Pathway of Imatinib and this compound
Caption: Inhibition of tyrosine kinases by Imatinib and this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Logical Relationship of Imatinib Metabolism
Caption: Metabolic conversion of Imatinib to this compound.
References
Application Notes and Protocols for the Synthesis of Deuterated N-Desmethyl Imatinib as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and application of deuterated N-Desmethyl imatinib (B729) (N-Desmethyl imatinib-d8), intended for use as an internal standard in quantitative mass spectrometry-based assays. This compound is the primary active metabolite of imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[1] The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of this compound in biological matrices, correcting for variability in sample preparation and instrument response.[2] This document details a plausible synthetic route for N-Desmethyl imatinib-d8 (B128419), a comprehensive protocol for its use in an LC-MS/MS assay, and relevant metabolic pathway information.
Introduction to Deuterated Internal Standards
In quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards (SIL-IS) are the gold standard.[2] These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H). Because they share the same physicochemical properties, deuterated standards co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This allows for the correction of matrix effects and variations in sample recovery, leading to highly accurate and reproducible results.[2] this compound-d8, with deuterium atoms on the piperazine (B1678402) ring, serves as an ideal internal standard for the quantification of this compound.
Metabolic Pathway of Imatinib
Imatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP2C8 being the major contributors to the formation of its main active metabolite, this compound.[1] This metabolic process involves the removal of a methyl group from the piperazine moiety of imatinib. Understanding this pathway is essential for studying the pharmacokinetics of both the parent drug and its active metabolite.
Caption: Metabolic conversion of Imatinib.
Synthesis of this compound-d8
The following is a proposed multi-step synthesis for this compound-d8, based on established organic chemistry principles and published synthetic routes for imatinib and related compounds. The key starting material is deuterated piperazine (piperazine-d8).
Synthetic Workflow
Caption: Synthesis workflow diagram.
Experimental Protocol
Step 1: Synthesis of 4-((Piperazin-1-yl-d8)methyl)benzoyl chloride (Intermediate A)
-
Reaction Setup: In a round-bottom flask, dissolve piperazine-d8 (1.0 eq.) and a suitable base (e.g., triethylamine, 2.2 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq.) in anhydrous DCM to the flask with constant stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield Intermediate A.
Step 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (Intermediate B)
This intermediate can be synthesized according to published procedures. A common method involves the reduction of N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine.
-
Reaction Setup: Suspend N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (1.0 eq.) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Reduction: Add a reducing agent, for example, stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate it to obtain Intermediate B, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound-d8 (Final Product)
-
Reaction Setup: Dissolve Intermediate B (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0 eq.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Coupling Reaction: Slowly add a solution of Intermediate A (1.05 eq.) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the formation of the final product by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain this compound-d8.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Parameter | Method | Target Specification |
| Identity | ¹H NMR, ¹³C NMR | Spectrum consistent with the structure of this compound-d8. |
| Purity | HPLC-UV | ≥ 98% |
| Mass Confirmation | High-Resolution Mass Spectrometry (HRMS) | Measured m/z consistent with the calculated exact mass of the [M+H]⁺ ion (C₂₈H₂₂D₈N₇O)⁺. |
| Deuterium Incorporation | Mass Spectrometry | Isotopic distribution confirms ≥ 98% d8 incorporation. |
Application in Quantitative LC-MS/MS Analysis
The synthesized this compound-d8 can be used as an internal standard for the quantification of this compound in biological samples such as plasma or serum.
Sample Preparation Protocol
-
Spiking: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound-d8 internal standard working solution (concentration will depend on the expected analyte levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for the LC-MS/MS method development. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions
The fragmentation of this compound typically involves the cleavage of the bond between the benzamide (B126) group and the piperazine-containing side chain.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 480.2 | 394.2 | Corresponds to the core structure after loss of the piperazine side chain.[3][4] |
| This compound-d8 | 488.3 | 402.3 | Predicted product ion after loss of the deuterated piperazine side chain. |
Note: The product ion for the deuterated standard is predicted based on the fragmentation pattern of the non-deuterated analyte. The exact m/z of the product ion should be confirmed by direct infusion of the synthesized standard into the mass spectrometer.
Conclusion
This document provides a detailed framework for the synthesis of this compound-d8 and its application as an internal standard for the accurate quantification of this compound. The proposed synthetic route is based on established chemical principles, and the analytical method provides a robust starting point for researchers in drug metabolism and pharmacokinetics. The use of this deuterated internal standard will significantly enhance the quality and reliability of bioanalytical data for imatinib and its primary active metabolite.
References
N-Desmethyl Imatinib Cell Permeability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
N-Desmethyl imatinib (B729) is the major and pharmacologically active metabolite of imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers. Assessing the cell permeability of N-Desmethyl imatinib is crucial for understanding its absorption, distribution, and potential for drug-drug interactions. This document provides a detailed protocol for conducting an in vitro cell permeability assay for this compound, focusing on the role of P-glycoprotein (P-gp) mediated efflux.
Principle of the Assay
The in vitro cell permeability assay utilizes a cell monolayer grown on a semi-permeable membrane in a transwell insert, which separates a donor and a receiver compartment.[1] The test compound is added to the donor compartment, and its appearance in the receiver compartment is measured over time to determine the apparent permeability coefficient (Papp).[2] By measuring the transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, the efflux ratio (ER) can be calculated. An efflux ratio greater than 2 is indicative of active efflux.[3]
For this compound, which has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, a cell line overexpressing this transporter, such as MDCK-MDR1, is the recommended model.[1][2][4] This allows for a direct assessment of the impact of P-gp on the compound's permeability.
Key Considerations
-
Cell Line Selection: MDCK-MDR1 cells, which are Madin-Darby canine kidney cells transfected with the human MDR1 gene, are ideal for studying P-gp substrates.[2] Caco-2 cells, derived from human colorectal adenocarcinoma, are also widely used as they endogenously express various transporters, including P-gp.[2]
-
Monolayer Integrity: The integrity of the cell monolayer is critical for accurate permeability assessment. Transepithelial electrical resistance (TEER) measurement is a common method to confirm the formation of tight junctions between cells.[5]
-
Control Compounds: Including high and low permeability control compounds, as well as known P-gp substrates and inhibitors, is essential for validating the assay performance.
-
Analytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the accurate quantification of this compound in the donor and receiver compartments.
II. Data Presentation
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | P-gp Substrate |
| This compound | A → B | [Experimental Value] | [Calculated Value] | [To Be Determined] | Yes[1][4] |
| B → A | [Experimental Value] | ||||
| Propranolol (High Perm.) | A → B | 25.0 | 1.1 | High | No |
| B → A | 27.5 | ||||
| Atenolol (Low Perm.) | A → B | 0.5 | 1.0 | Low | No |
| B → A | 0.5 | ||||
| Digoxin (P-gp Substrate) | A → B | 1.0 | 10.0 | Low | Yes |
| B → A | 10.0 | ||||
| Verapamil (P-gp Inhibitor) | A → B | 15.0 | 1.2 | High | Yes (also an inhibitor) |
| B → A | 18.0 |
III. Experimental Protocols
A. Cell Culture and Seeding
-
Cell Culture: Culture MDCK-MDR1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the MDCK-MDR1 cells onto the apical side of a 24-well transwell insert with a suitable pore size (e.g., 0.4 µm) at a density of approximately 1 x 10⁵ cells/cm².
-
Differentiation: Allow the cells to grow and differentiate for 4-6 days, replacing the culture medium every 2-3 days.
B. Monolayer Integrity Assessment
-
TEER Measurement: Prior to the permeability assay, measure the TEER of the cell monolayer using a voltmeter. TEER values should reach a stable plateau (typically >200 Ω·cm²) indicating a confluent and tight monolayer.
-
Lucifer Yellow Assay (Optional): To further assess monolayer integrity, the permeability of a low-permeability paracellular marker, Lucifer Yellow, can be measured. A low Papp value for Lucifer Yellow confirms the integrity of the tight junctions.
C. Bidirectional Permeability Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Prepare the dosing solutions of this compound and control compounds in the transport buffer at the desired final concentration (e.g., 10 µM).
-
-
Apical to Basolateral (A→B) Permeability:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
D. Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver compartment (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor compartment (mol/cm³)
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
IV. Visualizations
Signaling Pathway and Transport Mechanism
Caption: P-gp mediated efflux of this compound.
Experimental Workflow
Caption: Workflow for the this compound permeability assay.
References
- 1. Absorption and elimination of imatinib through the rat intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-Desmethyl Imatinib
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imatinib (B729), a tyrosine kinase inhibitor, is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-Desmethyl imatinib.[2] This metabolite exhibits comparable biological activity to the parent drug.[2] Therefore, the quantitative analysis of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of imatinib drug products.
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, often concurrently with imatinib. The described protocol is based on established and validated methodologies, ensuring accuracy, precision, and reliability.[3][4]
Experimental
Materials and Reagents
-
Standards: Imatinib Mesylate (99% purity), this compound (>98.5% purity)[3]
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade or ultra-pure)[5]
-
Reagents: 1-Octane sulfonic acid, Trifluoroacetic acid, Potassium dihydrogen phosphate, Ortho-phosphoric acid, Ammonium acetate, Formic acid.[1][2][3][6]
-
Filters: 0.22 µm or 0.45 µm membrane filters (PVDF or Nylon)[1][3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this analysis. The following chromatographic conditions are recommended based on a validated method for the separation of imatinib and its related substances, including this compound.[3][4]
| Parameter | Condition |
| HPLC Column | Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent C18 column |
| Mobile Phase | A 50:50 (v/v) mixture of: |
| Organic Phase: Methanol | |
| Aqueous Phase: 0.01 M 1-Octane sulfonic acid with 0.2% Trifluoroacetic acid in water (pH approx. 2.12) | |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 230 nm[3][4] |
| Column Temperature | 25°C - 35°C (ambient or controlled)[6] |
| Injection Volume | 20 µL[6] |
| Run Time | Approximately 45 minutes to ensure elution of all components[5] |
Protocols
Standard Solution Preparation
-
Standard Stock Solution (Imatinib and this compound):
-
Accurately weigh approximately 10 mg of Imatinib Mesylate standard and 2.5 mg of this compound standard.[3][4]
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
This yields a standard stock solution with concentrations of approximately 100 µg/mL of Imatinib Mesylate and 25 µg/mL of this compound.
-
-
Working Standard Solution:
-
Prepare further dilutions from the stock solution using the mobile phase to create a series of calibration standards. A suggested range for this compound is 0.1 µg/mL to 5 µg/mL.
-
Sample Preparation (from Plasma)
For the analysis of this compound in biological matrices such as plasma, a sample clean-up step is essential to remove interfering substances. Protein precipitation is a common and effective technique.[2][7]
-
Aliquoting: Take 500 µL of plasma sample in a microcentrifuge tube.
-
Internal Standard (Optional but Recommended): Add 50 µL of an internal standard solution (e.g., propranolol (B1214883) at 100 µg/mL) and vortex for 10 seconds.
-
Protein Precipitation: Add 1 mL of methanol to the plasma sample.[2]
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 g for 20 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 150 µL of the mobile phase.
-
Injection: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.
Method Validation Summary
The described HPLC method has been validated according to International Council on Harmonisation (ICH) guidelines.[1][3][4] The key validation parameters are summarized below.
| Parameter | Result |
| Linearity (r²) | > 0.999 for both Imatinib and this compound[3][4] |
| Accuracy (% Recovery) | This compound: 99.30%[3][4] |
| Precision (% RSD) | Intra-day and Inter-day RSD < 2% |
| Limit of Detection (LOD) | 0.383 µg/mL (ppm)[3][4] |
| Limit of Quantification (LOQ) | 1.15 µg/mL (ppm)[3][4] |
| Specificity | No interference from blank or other related substances. Peak purity of this compound was confirmed.[3] |
| Resolution | Resolution between Imatinib and this compound peaks is greater than 2.0.[3][4] |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | ~1.2 |
| Theoretical Plates | ≥ 6500 | > 7000 |
| Resolution | ≥ 2.0 | > 2.5 |
| % RSD of 6 Injections | ≤ 2.0% | < 1.5% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | (Example Value) |
| 0.5 | (Example Value) |
| 1.0 | (Example Value) |
| 2.5 | (Example Value) |
| 5.0 | (Example Value) |
Table 3: Accuracy and Precision Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Accuracy (%) | Precision (% RSD) |
| Low QC | (Example Value) | (Example Value) | (Example Value) |
| Mid QC | (Example Value) | (Example Value) | (Example Value) |
| High QC | (Example Value) | (Example Value) | (Example Value) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of Imatinib to this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Imatinib Quantification in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib (B729), a tyrosine kinase inhibitor, is a frontline therapy for various cancers. Monitoring its active metabolite, N-desmethyl imatinib, in whole blood is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize dosage and minimize toxicity. These application notes provide detailed protocols for the preparation of whole blood samples for the quantitative analysis of this compound, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While most validated methods are for plasma, this document adapts established plasma protocols for whole blood analysis. Key considerations for whole blood sample preparation include the necessity of a cell lysis step to release the analyte from erythrocytes and the more complex matrix, which may require more rigorous cleanup. The following protocols are provided as a comprehensive guide and should be fully validated in the end-user's laboratory.
Sample Preparation Methodologies
Three common sample preparation techniques are detailed below: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of a solvent to precipitate proteins, which are then separated by centrifugation.
-
Hemolysis: To a 100 µL aliquot of whole blood in a microcentrifuge tube, add 100 µL of deionized water. Vortex for 30 seconds to induce osmotic lysis of red blood cells.
-
Internal Standard Spiking: Add the internal standard (e.g., a stable isotope-labeled this compound) to the hemolyzed sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
| Parameter | This compound | Imatinib | Reference |
| Linearity Range (ng/mL) | 3 - 700 | 8 - 5,000 | [1][2][3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3 | 8 | [1][2][3] |
| Intra-day Precision (%RSD) | < 15% | < 15% | [1][2][3] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [1][2][3] |
| Accuracy (%) | 85 - 115% | 85 - 115% | [1][2][3] |
Note: This data is derived from plasma-based studies and should be validated for whole blood matrices.
Caption: Protein Precipitation Workflow.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.
-
Hemolysis and Dilution: To a 100 µL aliquot of whole blood, add 100 µL of deionized water and vortex for 30 seconds. Further dilute with 200 µL of 4% phosphoric acid in water.
-
Internal Standard Spiking: Add the internal standard to the diluted sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
| Parameter | Imatinib | Reference |
| Linearity Range (ng/mL) | 2.5 - 5,000 | [4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 | [4] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (%) | Within ±15% | [4] |
Note: This data is for imatinib from a plasma-based study and should be validated for this compound in whole blood.
Caption: Solid-Phase Extraction Workflow.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases. It is effective for removing non-polar and some polar interferences.
-
Hemolysis: To a 100 µL aliquot of whole blood in a glass tube, add 100 µL of deionized water and vortex for 30 seconds.
-
Internal Standard Spiking: Add the internal standard to the hemolyzed sample.
-
Basification: Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Extraction: Add 1 mL of an organic solvent mixture (e.g., ethyl acetate:n-hexane, 75:25 v/v).
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
| Parameter | This compound | Imatinib | Reference |
| Linearity Range (ng/mL) | 2.4 - 4700 | 2.6 - 5250 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.4 | 2.6 | |
| Intra-day Precision (%RSD) | < 15% | < 15% | |
| Inter-day Precision (%RSD) | < 15% | < 15% | |
| Accuracy (%) | Within ±15% | Within ±15% |
Note: This data is derived from a study using a similar extraction method for other tyrosine kinase inhibitors in plasma and should be validated for this compound in whole blood.
Caption: Liquid-Liquid Extraction Workflow.
Method Validation Considerations for Whole Blood
When adapting these plasma-based methods to whole blood, it is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous components in whole blood.
-
Matrix Effect: Evaluate the suppression or enhancement of ionization by the whole blood matrix.
-
Recovery: Determine the efficiency of the extraction process from whole blood.
-
Linearity, Accuracy, and Precision: Establish the quantitative performance of the assay in whole blood.
-
Stability: Investigate the stability of this compound in whole blood under various storage and handling conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive starting point for the development of a robust method for the quantification of this compound in whole blood. While protein precipitation offers a rapid approach, solid-phase extraction generally yields cleaner samples, which can be beneficial for the sensitivity and longevity of the LC-MS/MS system. Liquid-liquid extraction provides an alternative with good cleanup efficiency. The choice of method will depend on the specific requirements of the study, including throughput, required sensitivity, and available resources. Rigorous validation is essential to ensure the accuracy and reliability of the data generated from whole blood samples.
References
- 1. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Imatinib, Dasatinib, and Nilotinib by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of N-Desmethyl Imatinib in DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib (B729), a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body. Its major active metabolite, N-Desmethyl imatinib (also known as CGP74588), plays a crucial role in the overall pharmacokinetics and pharmacodynamics of the parent drug.[1][2] Understanding the formation, activity, and disposition of this compound is paramount for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. These application notes provide detailed protocols and data for incorporating the analysis of this compound in your research.
This compound is formed primarily through the N-demethylation of imatinib, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2C8, in the liver.[3][4] While its plasma concentrations are generally 10-15% of the parent imatinib levels, this compound exhibits in vitro potency comparable to imatinib, making it a significant contributor to the overall therapeutic effect and potential for drug-drug interactions.[1][2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for imatinib and its primary metabolite, this compound, compiled from various studies. These values highlight the relative exposure and disposition of the two compounds.
Table 1: Comparative Pharmacokinetic Parameters of Imatinib and this compound in Humans
| Parameter | Imatinib | This compound | Reference |
| Cmax (ng/mL) | ~2590 (at steady state, 400 mg dose) | ~7.9% of Imatinib Cmax | [5][6] |
| AUC₀₋₂₄h (mg·h/L) | ~40.1 (at steady state, 400 mg dose) | ~10-15% of Imatinib AUC | [2][6] |
| Tmax (h) | 1.8 - 4 | Similar to Imatinib | [6] |
| Terminal Half-life (t½) (h) | ~18 | ~40 | [7] |
| Renal Elimination | 5-10% of dose | 5-10% of dose | [7] |
Table 2: In Vitro Metabolism Kinetic Parameters for Imatinib N-demethylation
| Enzyme | Km (µM) | Reference |
| CYP3A4 | 44 | [3] |
| CYP3A5 | 43 | [3] |
| CYP2C8 | 1.4 | [3] |
| CYP2C81/1 HLM | 11 ± 2 | [8][9] |
| CYP2C81/3 HLM | 6 ± 2 | [8][9] |
| CYP2C83/3 (pooled HLM) | 4 | [8][9] |
HLM: Human Liver Microsomes
Experimental Protocols
Protocol 1: In Vitro Metabolism of Imatinib in Human Liver Microsomes (HLMs)
This protocol outlines the procedure to determine the kinetics of this compound formation from imatinib using HLMs.
Materials:
-
Imatinib
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., palonosetron) for quenching
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing imatinib (at various concentrations, e.g., 5–300 µM), pooled HLMs (e.g., 0.5 mg/mL), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of this compound.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using appropriate software.
Protocol 2: Bioanalytical Method for Quantification of Imatinib and this compound in Human Plasma using LC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous quantification of imatinib and this compound in human plasma.[10][11][12]
Materials:
-
Human plasma samples
-
Imatinib and this compound analytical standards
-
Internal Standard (IS) (e.g., palonosetron)
-
Methanol (B129727) for protein precipitation
-
Formic acid and ammonium (B1175870) acetate (B1210297) for mobile phase preparation
-
HPLC column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
-
Method Validation:
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Metabolic pathway of imatinib to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of CYP2C8*3 polymorphism on in vitro metabolism of imatinib to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Quantification of Intracellular N-Desmethyl Imatinib using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncology research, pharmacology, and analytical chemistry.
Introduction Imatinib (B729) is a cornerstone of targeted cancer therapy, primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] It functions by inhibiting specific tyrosine kinases, notably BCR-ABL, c-KIT, and PDGF-R.[2][3] Upon administration, imatinib is metabolized in the liver, primarily by CYP3A4, into its main active metabolite, N-desmethyl imatinib (also known as norimatinib or CGP74588).[4][5] This metabolite is also pharmacologically active and contributes to the overall therapeutic effect.[5][6]
Measuring the intracellular concentration of both imatinib and this compound is crucial for understanding the drug's pharmacodynamics at its site of action. These measurements can provide vital insights into drug efficacy, mechanisms of resistance, and the correlation between drug exposure and patient response.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical method for this purpose, offering high sensitivity and specificity.[7][8]
This application note provides a detailed protocol for the extraction and quantification of this compound from cultured cells, a summary of relevant quantitative data, and diagrams illustrating the key biological and experimental processes.
Imatinib Signaling Pathway
Imatinib and its active metabolite, this compound, act as competitive inhibitors at the ATP-binding site of oncogenic tyrosine kinases like BCR-ABL and c-Kit.[2][9] This inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction pathways that drive uncontrolled cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[4][10]
Caption: Imatinib's Mechanism of Action.
Experimental Protocol: Intracellular Quantification
This protocol details the steps from cell culture to final data analysis for determining the intracellular concentration of this compound.
Part 1: Cell Culture and Treatment
-
Culture cells (e.g., K562 human CML cell line) in appropriate media and conditions to achieve a sufficient cell number (e.g., 5-10 x 10^6 cells per experimental condition).
-
Treat the cells with a known concentration of imatinib for a specified duration to allow for cellular uptake and metabolism into this compound. Include untreated control samples.
Part 2: Cell Harvesting and Counting
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug residues.
-
After the final wash, resuspend the cell pellet in a small, known volume of PBS.
-
Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter) to determine the exact number of cells. This is critical for normalization.
-
Pellet the remaining cells by centrifugation and carefully remove all supernatant. The cell pellet can be stored at -80°C until extraction.
Part 3: Intracellular Drug Extraction This procedure utilizes protein precipitation with a solvent, which simultaneously lyses the cells and precipitates proteins, releasing intracellular small molecules into the solvent.[11][12]
-
To the cell pellet (containing a known number of cells), add a precise volume of ice-cold extraction solvent. A common solvent is methanol (B129727) containing a known concentration of an internal standard (IS), such as deuterated imatinib (Imatinib-d8).[13] For a pellet of 5 x 10^6 cells, 200 µL of solvent is a typical starting volume.
-
Vortex vigorously for 1 minute to lyse the cells.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the extracted intracellular this compound and the IS.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a smaller volume of mobile phase for increased sensitivity.[14]
Part 4: LC-MS/MS Analysis The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[15]
| Parameter | Description |
| LC Column | C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm).[11][12] |
| Mobile Phase | Isocratic or gradient elution using a mixture of methanol and water with additives. Example: Methanol:Water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[11][12] |
| Flow Rate | 0.5 - 0.8 mL/min.[11] |
| Injection Volume | 5 - 20 µL. |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[11] |
| MRM Transitions | Imatinib: m/z 494.3 → 394.3[14]this compound: m/z 480.4 → 394.2[13]Imatinib-d8 (IS): m/z 502.4 → 394.2[13] |
| Table 1: Typical LC-MS/MS Parameters for Analysis. |
Part 5: Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations in the same extraction solvent used for the samples (including the IS). Analyze these standards to generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.
-
Calculate Concentration: Determine the concentration of this compound in the cell extract (in ng/mL) by interpolating its peak area ratio from the calibration curve.
-
Normalize to Cell Number: Convert the concentration in the extract to the absolute amount of drug per cell.
-
Amount (ng) = Concentration (ng/mL) x Volume of Extract (mL)
-
Intracellular Level (ng/10^6 cells) = [Amount (ng) / Total Cell Number] x 10^6
-
Experimental Workflow Diagram
The entire process from sample preparation to data analysis is outlined below.
Caption: Workflow for Intracellular Drug Quantification.
Quantitative Method Performance
The performance of LC-MS/MS methods for quantifying this compound is well-documented. The following table summarizes typical validation parameters from published assays for human plasma or dried blood spots, which are indicative of the performance expected from a cellular matrix assay.[12][13][16]
| Parameter | Imatinib | This compound (Norimatinib) |
| Linearity Range | 8 - 7500 ng/mL | 3 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 8 ng/mL | 3 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | 85 - 115% | 85 - 115% |
| Table 2: Summary of Typical LC-MS/MS Method Validation Parameters.[12][13][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Imatinib | Cell Signaling Technology [cellsignal.com]
- 4. ClinPGx [clinpgx.org]
- 5. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Analytical Method Validation of N-Desmethyl Imatinib Following FDA Guidelines
These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the quantification of N-Desmethyl imatinib (B729), the major active metabolite of imatinib, in biological matrices. The procedures outlined are designed to meet the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines, specifically referencing the principles within ICH Q2(R2).
Introduction
N-Desmethyl imatinib is the primary and pharmacologically active metabolite of imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted and robust analytical technique for this purpose.
The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. The key validation parameters addressed in these protocols include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.
FDA Regulatory Framework
The validation of analytical procedures is a critical component of regulatory submissions to the FDA. The agency has adopted the ICH guideline Q2(R2) "Validation of Analytical Procedures," which provides a general framework for the principles of analytical procedure validation.[1][2] This guidance, along with "Q14 Analytical Procedure Development," emphasizes a lifecycle management approach to analytical methods, encouraging a science- and risk-based strategy.[2][3] The validation parameters detailed in this document are in accordance with these guidelines.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in a biological matrix, such as plasma, involves sample preparation, chromatographic separation, and mass spectrometric detection. A generalized workflow is depicted below.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like palonosetron) to each sample, except for blank samples.[4]
-
Add 300 µL of methanol (B129727) to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm).[4]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and water (e.g., 55:45, v/v) with additives like 0.1% formic acid and 0.2% ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[4]
-
Flow Rate: A flow rate of 0.7 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific ion transitions for this compound and the internal standard. For example, the transition for this compound could be m/z 480 → 394.[4]
Method Validation Parameters and Results
The following sections detail the validation parameters and present representative data in tabular format.
Specificity and Selectivity
The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of this compound and the internal standard.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard.
Linearity and Range
The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. Analyze these standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥0.99.
Table 1: Linearity of this compound Assay
| Analyte | Concentration Range (ng/mL) | R² |
| This compound | 3 - 700 | ≥0.9963 |
| This compound | 10 - 1500 | ≥0.9963 |
Data compiled from multiple sources.[4][5]
Accuracy and Precision
The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LOQ). The precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% for the LOQ).[4]
Table 2: Intra-day and Inter-day Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| This compound | Low QC | 5.4 - 12.4 | 5.4 - 16.1 | 85 - 115 |
| This compound | Medium QC | < 15 | < 15 | 85 - 115 |
| This compound | High QC | < 15 | < 15 | 85 - 115 |
Data represents a range compiled from multiple sources.[4][6]
Limit of Quantification (LOQ)
The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Protocol: Determine the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
-
Acceptance Criteria: Accuracy within 80-120% and precision (CV%) ≤ 20%.
Table 3: Limit of Quantification
| Analyte | LOQ (ng/mL) |
| This compound | 3 |
| This compound | 10 |
| This compound | 20 |
Data compiled from multiple sources.[4][5][6]
Stability
The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
-
Protocol: Evaluate the stability of this compound in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period (e.g., 8 hours).[7]
-
Long-Term Stability: Stored at -20°C or -80°C for an extended duration.
-
Post-Preparative Stability: In the autosampler after processing.
-
-
Acceptance Criteria: The mean concentration at each stability level should be within ±15% of the nominal concentration.
Table 4: Stability of this compound in Plasma
| Stability Condition | Duration | Deviation from Nominal (%) |
| Freeze-Thaw Cycles | 3 cycles | < 8.0 |
| Bench-Top (Room Temp) | 8 hours | < 4.4 |
| Long-Term (-20°C) | 75 days | < 5.0 |
| Post-Preparative | 24 hours | < 5.4 |
Data compiled from a representative study.[7]
Logical Relationship of Validation Parameters
The validation parameters are interconnected and follow a logical hierarchy. The successful validation of the method provides confidence in its intended use.
Conclusion
The protocols and data presented provide a comprehensive framework for the validation of an analytical method for this compound in biological matrices, consistent with FDA guidelines. The successful completion of these validation experiments ensures that the method is reliable, accurate, and suitable for its intended application in clinical and research settings. It is essential to establish and follow a detailed validation protocol to ensure data integrity and regulatory compliance.
References
- 1. fda.gov [fda.gov]
- 2. Q14 Analytical Procedure Development | FDA [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of unbound fraction of imatinib and this compound, validation of an UPLC-MS/MS assay and ultrafiltration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
N-Desmethyl imatinib solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with N-Desmethyl imatinib (B729). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key solubility data to support your research.
Troubleshooting Guide: Common Solubility Issues
This guide addresses the most common solubility problems encountered during experiments with N-Desmethyl imatinib.
Issue 1: My this compound powder is not dissolving in my chosen solvent.
-
Question: What should I do if this compound does not readily dissolve?
-
Answer:
-
Verify the Solvent: Ensure you are using a recommended solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for dissolving this compound.[1][2][3]
-
Increase Sonication: Sonication is often recommended to aid dissolution in DMSO.[1] If the powder is not dissolving, increase the sonication time.
-
Gentle Warming: Gentle warming in a water bath (e.g., 37°C) can assist in dissolving the compound, particularly for preparing high-concentration stock solutions.
-
Check Purity: Impurities in the compound can affect its solubility. Ensure you are using a high-purity grade of this compound.
-
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock in an aqueous medium (e.g., cell culture media, PBS).
-
Question: How can I prevent this compound from precipitating upon dilution in aqueous buffers?
-
Answer:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous medium slowly and dropwise while gently vortexing or swirling the tube. This allows for rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: For in vivo studies, a co-solvent system can be employed to improve and maintain solubility. A common formulation includes PEG300, Tween-80, and saline in addition to DMSO.[4] For in vitro work, the use of such co-solvents should be validated for potential cellular toxicity.
-
pH Adjustment: The solubility of imatinib, the parent compound, is pH-dependent, with higher solubility in acidic conditions (pH < 5.5).[5][6] While specific data for this compound is limited, its chemical similarity suggests a similar pH-dependent solubility. Consider using a buffer with a slightly acidic pH if your experimental conditions permit.
-
Serum Concentration: In cell culture, serum proteins can sometimes interact with compounds and cause precipitation. If permissible for your cell line, try reducing the serum concentration or using a serum-free medium for the treatment duration.
-
Issue 3: I am unsure about the stability of my this compound solution.
-
Question: How should I store this compound solutions to ensure their stability?
-
Answer:
-
Stock Solutions in DMSO: Store stock solutions in DMSO at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Aqueous Solutions: It is generally not recommended to store aqueous solutions of imatinib compounds for more than one day due to potential instability and precipitation.[7] Prepare fresh working solutions from your frozen stock for each experiment.
-
Solid Form: The solid powder should be stored at -20°C, protected from light and moisture.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The highly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to approximately 99-100 mg/mL.[1][8]
Q2: What is the solubility of this compound in other organic solvents?
A2: this compound is also soluble in Dimethylformamide (DMF) at approximately 16 mg/mL and has limited solubility in ethanol (B145695) (around 0.20 mg/mL).[3] It is also cited as being soluble in methanol.[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers, especially at neutral pH, is challenging. The solubility in a DMF:PBS (pH 7.2) mixture (1:4) is low, at about 0.20 mg/mL.[3] It is best to first prepare a high-concentration stock in DMSO and then dilute it into your aqueous medium.
Q4: How does the solubility of this compound compare to its parent compound, imatinib?
A4: Both compounds are poorly soluble in aqueous solutions at neutral pH and highly soluble in DMSO.[3][5] Imatinib's solubility is known to increase in acidic conditions (pH < 5.5).[6] Given the structural similarity, this compound likely shares this characteristic.
Q5: Are there any formulation strategies to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications, a common strategy is to use a co-solvent system. A typical formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.[4][8]
Data Presentation: Solubility of this compound
| Solvent/Condition | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~100[8] | ~208.52[8] | Sonication is recommended to aid dissolution.[1] |
| 99[1] | 206.43[1] | ||
| 14[3] | 29.19 | ||
| DMF | 16[3] | 33.36 | |
| Ethanol | 0.20[3] | 0.42 | |
| Methanol | Soluble[2] | - | Quantitative data not specified. |
| DMF:PBS (pH 7.2) (1:4) | 0.20[3] | 0.42 | |
| Formulation for in vivo use | ≥ 2.5[4][8] | ≥ 5.21[4][8] | In 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][8] |
Molecular Weight of this compound used for calculation: 479.58 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is approximately 479.58 g/mol .
-
Calculation: To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume of DMSO (in µL) = (Mass in mg / Molecular Weight in g/mol ) * 100,000
-
Volume of DMSO (in µL) = (1 mg / 479.58 g/mol ) * 100,000 ≈ 208.5 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes or warm it gently in a 37°C water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the complete cell culture medium to achieve the desired final concentration.
-
Important: Add the stock solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and even dispersion. This minimizes the risk of precipitation.
-
Example for a 10 µM working solution: Perform a 1:1000 dilution of the 10 mM stock solution into the culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.
-
Use Immediately: Use the freshly prepared working solutions for your experiments without delay.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | Bcr-Abl | c-Kit | Drug Metabolite | TargetMol [targetmol.com]
- 2. This compound: Uses, Safety, Synthesis, Supplier & Quality Analysis in China [sinochem-nanjing.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Imatinib metabolite this compound | N-demethylated metabolite of Imatinib | CAS# 404844-02-6 |BCR-ABL inhibitor | chronic myelogenous leukemia (CML)| InvivoChem [invivochem.com]
N-Desmethyl Imatinib Stability in Aqueous Solution: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of N-Desmethyl Imatinib (B729) in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative stability data for N-Desmethyl Imatinib in aqueous solutions is limited in publicly available literature. The information provided herein is largely based on the stability profile of its parent compound, Imatinib. Due to their structural similarities, it is hypothesized that this compound exhibits a comparable stability profile. Experimental verification is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in aqueous solutions?
Based on data from its parent compound, Imatinib, the primary factors affecting stability in aqueous solutions are pH, temperature, and light exposure. Of these, pH is the most critical factor, with significant degradation observed at neutral pH.
Q2: At what pH is this compound expected to be most and least stable?
Drawing parallels with Imatinib, this compound is expected to be relatively stable in acidic (pH 4) and alkaline (pH 10) conditions.[1] Conversely, it is anticipated to be least stable at a neutral pH (around 7), where significant degradation (35-40% loss for Imatinib) can occur, likely due to the hydrolysis of the amide group.[1]
Q3: How should I prepare and store aqueous solutions of this compound for short-term use?
For short-term experimental use, it is advisable to prepare fresh solutions. If storage is necessary, it is recommended to use a slightly acidic buffer (pH 4.0-5.5) to enhance stability. Solutions should be protected from light and stored at low temperatures (e.g., -20°C) to minimize degradation.
Q4: My this compound solution appears cloudy. What could be the cause?
Cloudiness or precipitation can occur due to several factors:
-
Low Temperature: The solubility of similar compounds can decrease at lower temperatures. If a concentrated stock solution in an organic solvent (like DMSO) is diluted in a cold aqueous buffer, precipitation may occur.
-
pH of the Solution: As the compound is likely more soluble in acidic conditions, a neutral or alkaline pH of the aqueous medium can lead to precipitation.
-
High Concentration: High concentrations in aqueous media can lead to precipitation over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the aqueous solution. | 1. The aqueous buffer was too cold during dilution.2. The pH of the aqueous solution is neutral or alkaline.3. The concentration of this compound is too high for the aqueous medium. | 1. Warm the aqueous buffer to room temperature (or 37°C) before adding the stock solution.2. Use a buffer with a slightly acidic pH (e.g., 4.0-5.5) to improve solubility and stability.3. Reduce the working concentration of this compound in the aqueous solution. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the prepared solution.2. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions for each experiment.2. If using a stock solution, ensure it is aliquoted into single-use volumes to avoid multiple freeze-thaw cycles and stored at -20°C, protected from light. |
| Difficulty in dissolving this compound. | The compound has limited solubility in the chosen aqueous buffer. | For initial stock solutions, use an appropriate organic solvent such as DMSO. For aqueous working solutions, ensure the pH is in the acidic range to aid dissolution. Gentle warming and vortexing can also help. |
Quantitative Stability Data (Based on Imatinib)
The following tables summarize the stability data of Imatinib under various stress conditions, which can serve as an estimate for this compound.
Table 1: Stability of Imatinib under Different pH Conditions
| pH | Condition | Degradation (%) |
| 4 | Acidic Milieu | Stable |
| 7 | Neutral Milieu | ~35-40% |
| 10 | Alkaline Milieu | Stable |
Data from forced degradation studies of Imatinib.[1]
Table 2: Stability of Imatinib under Other Stress Conditions
| Stress Condition | Duration | Degradation (%) |
| Thermal (40°C) | 1 week | < 7% |
| High Humidity (>90%) | 2 days | No significant change |
| Short UV Light | 4 hours | ~15% |
Data from forced degradation studies of Imatinib.[1]
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which can be adapted for this compound.
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Solutions: Prepare separate aqueous solutions of this compound at a known concentration in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and alkaline (e.g., 0.1 N NaOH) conditions.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.
-
Sampling: Withdraw samples at various time points.
-
Neutralization: Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation.
Protocol 2: Thermal Degradation Study
-
Sample Preparation: Place the solid this compound powder in a controlled temperature oven (e.g., 105°C) for a defined duration (e.g., 90 hours).
-
Solution Preparation: After exposure, dissolve a known amount of the heat-treated sample in a suitable diluent.
-
Analysis: Analyze the solution using a stability-indicating HPLC method to quantify any degradation products.
Protocol 3: Photolytic Degradation Study
-
Sample Exposure: Expose a solution of this compound in a photostability chamber to a specified light source (e.g., UV light) for a set duration.
-
Analysis: Analyze the exposed solution using a stability-indicating HPLC method to assess for photodegradation.
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Diagram 2: Troubleshooting Logic for Solution Instability
Caption: Troubleshooting solution instability.
References
Technical Support Center: N-Desmethyl Imatinib Quantification by HPLC
Welcome to the technical support center for the quantification of N-Desmethyl imatinib (B729) by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for N-Desmethyl imatinib?
A typical retention time for this compound can vary depending on the specific HPLC method used. For example, in one method, the retention time was observed at approximately 38.934 minutes.[1][2] It is crucial to refer to the specific validated method parameters for expected retention times.
Q2: What are the common challenges in separating this compound from the parent drug, imatinib?
The primary challenge is achieving adequate resolution between the two compounds due to their structural similarity. Method development often focuses on optimizing the mobile phase composition, pH, and column chemistry to ensure baseline separation.[1][2] A resolution of not less than 2.0 is generally considered acceptable for system suitability.[1][2]
Q3: What sample preparation methods are recommended for plasma samples?
Commonly used sample preparation techniques for analyzing this compound in plasma include protein precipitation and liquid-liquid extraction. One method involves protein precipitation with methanol (B129727), followed by centrifugation and evaporation of the supernatant.[3] Another approach uses a liquid-liquid extraction with a mixture of ethyl acetate (B1210297) and n-hexane after alkalinizing the sample.
Q4: How can I improve the peak shape for this compound?
Peak tailing is a common issue, especially with basic compounds like imatinib and its metabolites on silica-based columns.[4] To mitigate this, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH can improve peak symmetry.
-
Column Choice: Using a column specifically designed for basic compounds can yield more symmetrical peaks.[4]
-
Additives: The addition of modifiers like triethylamine (B128534) or using a buffer with an appropriate ionic strength can help reduce peak tailing.[5]
Troubleshooting Guide
Problem 1: No Peak or Very Small Peak for this compound
| Possible Cause | Recommended Solution |
| Incorrect Wavelength | Verify that the detector wavelength is set appropriately for this compound. A common wavelength used for detection is 230 nm or 267 nm.[1][2] |
| Sample Degradation | Ensure proper sample handling and storage conditions to prevent degradation. Prepare fresh standards and quality control samples. |
| Injection Issue | Check the autosampler for proper functioning, including the syringe and injection valve. Manually inject a standard to confirm system performance. |
| Low Concentration | The concentration of this compound in the sample may be below the limit of detection (LOD) or limit of quantification (LOQ) of the method.[1][2] Consider concentrating the sample if possible. |
Problem 2: Poor Resolution Between Imatinib and this compound
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact resolution.[6] |
| Incorrect pH of Mobile Phase | The pH of the mobile phase buffer is critical for the separation of ionizable compounds. Small adjustments can lead to significant changes in retention and resolution. |
| Column Degradation | The column performance may have deteriorated. Try washing the column according to the manufacturer's instructions or replace it with a new one. |
| Flow Rate Too High | A lower flow rate can sometimes improve resolution, although it will increase the run time. |
Problem 3: Tailing or Asymmetric Peaks
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Using a mobile phase with a competing base or an end-capped column can help. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample and reinjecting. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. A stronger sample solvent can cause peak fronting or tailing. |
| Void in the Column | A void at the head of the column can lead to poor peak shape. This may require repacking or replacing the column.[7] |
Experimental Protocols
Example HPLC Method for this compound Quantification
This protocol is a summarized example based on a published method.[1][2]
-
Column: Atlantis T3 (150 mm × 4.6 mm), 3 µm
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and a buffer solution containing 0.01 M 1-Octane sulphonic acid with 0.2% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min (This may need optimization)
-
Detection: UV at 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
System Suitability Criteria:
-
Resolution: The resolution between imatinib and this compound should be greater than 2.0.[1][2]
-
Tailing Factor: The tailing factor for the this compound peak should not be more than 2.0.[1][2]
-
Relative Standard Deviation (%RSD): The %RSD for replicate injections of a standard solution should not be more than 2.0%.[1][2]
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used in the quantification of this compound.
Table 1: Linearity and Range
| Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
| This compound | 3 - 700 ng/mL | >0.99 | [3] |
| This compound | 0.010 - 0.05 µg/mL | 0.997 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| This compound | Low, Medium, High | < 15% | < 15% | 85-115% | [3] |
| This compound | Low, Medium, High | < 15% | < 15% | 81.64 - 88.74% (Recovery) |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD | LOQ | Reference |
| This compound | 0.383 ppm | 1.15 ppm | [1][2] |
| This compound | - | 3 ng/mL | [3] |
| This compound | - | 0.01 µg/mL |
Visualizations
General Experimental Workflow
Caption: A typical workflow for the quantification of this compound in plasma samples.
Troubleshooting Logic for Peak Shape Issues
Caption: A decision tree for troubleshooting common peak shape problems in HPLC analysis.
References
Technical Support Center: Optimizing N-Desmethyl Imatinib Extraction
Welcome to the technical support center for the optimization of N-Desmethyl imatinib (B729) extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting N-Desmethyl imatinib from biological samples?
A1: The three most prevalent techniques for the extraction of this compound and its parent drug, imatinib, from biological matrices such as plasma, serum, and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] More advanced techniques like hollow fiber solid-phase microextraction (HF-SPME) and salting-out assisted liquid-phase microextraction (SA-SHS-LPME) have also been developed for specific applications.[2][3][4][5]
Q2: Which extraction method offers the highest recovery?
A2: While recovery rates can be optimized for each method, Solid-Phase Extraction (SPE) and some specialized liquid-phase microextraction techniques often report very high and consistent recovery. For instance, one SPE method reported a mean absolute recovery of 96% for imatinib.[6] A salting-out assisted switchable hydrophilicity solvent-based liquid phase microextraction (SA–SHS–LPME) method reported recoveries in the range of 97.0–102% for both imatinib and this compound.[4][5] Ultimately, the choice of method will depend on the specific requirements of the assay, including required sensitivity, sample volume, and throughput.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[7] To mitigate them, consider the following strategies:
-
Improve Sample Cleanup: Employ a more rigorous extraction method. SPE is generally considered superior to PPT and LLE in removing interfering matrix components.[1]
-
Chromatographic Separation: Optimize your HPLC/UPLC conditions to separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS, such as D8-imatinib, co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of quantification.
Q4: What is the expected linearity range for this compound quantification?
A4: The linear range can vary depending on the extraction method and the analytical instrumentation. For LC-MS/MS methods, a common range for this compound is from approximately 3 ng/mL to 700 ng/mL.[9][10][11] Some methods have demonstrated linearity up to 2,000 ng/mL.[12][13] It is crucial to validate the linearity of your specific method within the expected concentration range of your samples.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Incomplete protein precipitation. 2. Suboptimal pH for LLE. 3. Inefficient elution from SPE cartridge. 4. Analyte degradation. | 1. Ensure the ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is sufficient (typically 3:1 or higher). Vortex thoroughly and centrifuge at high speed. 2. Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form for efficient partitioning into the organic solvent.[14] 3. Test different elution solvents and volumes. Ensure the cartridge does not dry out before elution. 4. Investigate the stability of this compound under your extraction and storage conditions.[15][16] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample handling and extraction procedure. 2. Pipetting errors. 3. Fluctuation in instrument performance. | 1. Develop and strictly follow a detailed Standard Operating Procedure (SOP). 2. Calibrate pipettes regularly. For small volumes, consider using reverse pipetting. 3. Run quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to monitor instrument performance.[10] |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-elution of matrix components with the analyte. 2. Insufficient sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from interferences. 2. Switch to a more effective extraction method (e.g., from PPT to SPE). 3. Evaluate different SPE sorbents and washing steps. |
| Peak Tailing or Broadening in Chromatogram | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Presence of interfering substances. | 1. Use a guard column and replace the analytical column if necessary. 2. Ensure the final extract is reconstituted in a solvent similar in composition and strength to the initial mobile phase. 3. Improve the sample cleanup procedure. |
Quantitative Data Summary
Table 1: Performance Characteristics of Different Extraction Methods for this compound
| Extraction Method | Analytical Method | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |
| Protein Precipitation | LC-MS/MS | 3.0 - 700 | >97% (for Imatinib) | < 5.1% | < 5.1% | [9] |
| Protein Precipitation | LC-MS/MS | 10 - 2,000 | Not explicitly stated | ≤ 8.0% | ≤ 8.0% | [12][13] |
| Solid-Phase Extraction | HPLC-UV | 100 - 10,000 (for Imatinib) | 96% (for Imatinib) | 1.1 - 2.4% | 1.1 - 2.4% | [6] |
| HF-SPME | HPLC-MS/MS | Not specified | 95.5 - 106% | Not specified | Not specified | [3] |
| SA-SHS-LPME | HPLC-UV | 0.13 - 20 µg/L | 97.0 - 102% | < 5% | < 5% | [4][5] |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (or methanol) containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion into the LC-MS/MS system.[11][12][13]
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 500 µL of plasma in a glass tube, add the internal standard.
-
Add 100 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH and neutralize the analyte.
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5-10 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE offers superior sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 750 µL of plasma with 250 µL of water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute this compound and imatinib with 1.5 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 180 µL of 50% methanol for injection.[6]
Visualizations
Caption: Overview of the bioanalytical workflow.
Caption: Troubleshooting low analyte recovery.
Caption: Strategies to overcome matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an hollow fiber solid phase microextraction method for the analysis of unbound fraction of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of imatinib and its active metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of imatinib and its active metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry. [vivo.weill.cornell.edu]
- 14. ijpscr.info [ijpscr.info]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
Technical Support Center: N-Desmethyl Imatinib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with N-Desmethyl imatinib (B729).
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethyl imatinib?
This compound, also known as norimatinib or CGP74588, is the major and pharmacologically active metabolite of imatinib (Gleevec®). It is formed in the liver primarily through the demethylation of imatinib by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[1][2][3]
Q2: What is the mechanism of action of this compound?
Similar to its parent drug imatinib, this compound is a tyrosine kinase inhibitor. It targets the Bcr-Abl tyrosine kinase, the c-Kit receptor, and the platelet-derived growth factor receptor (PDGFR).[1][4] By binding to the ATP-binding site of these kinases, it inhibits their activity, thereby blocking downstream signaling pathways that are crucial for the proliferation of cancer cells in conditions like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4]
Q3: What is the in vitro potency of this compound compared to imatinib?
This compound has been shown to have a similar in vitro potency to imatinib in inhibiting the Bcr-Abl kinase.[1]
Q4: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Analytical Quantification
Q5: I am having trouble with the quantification of this compound by LC-MS/MS. What are some common issues?
Several factors can affect the accuracy and reproducibility of this compound quantification. Here are some common problems and their solutions:
| Problem | Potential Cause | Solution |
| Poor peak shape and retention time variability | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase is a mixture of methanol (B129727) or acetonitrile (B52724) with water containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[5][6] |
| Low sensitivity | Suboptimal mass spectrometry parameters or matrix effects. | Tune the mass spectrometer for this compound to identify the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM).[5][6] Matrix effects can be minimized by using an appropriate sample preparation method like protein precipitation followed by solid-phase extraction, or by using a stable isotope-labeled internal standard. |
| Inconsistent results between samples | Inefficient sample preparation or analyte degradation. | Ensure complete protein precipitation, typically with methanol or acetonitrile.[5][6] Keep samples on ice or at 4°C during preparation to minimize degradation. |
| Non-specific binding | Adsorption of the analyte to plasticware or the ultrafiltration device during sample preparation for determining the unbound fraction. | Methodological modifications, such as pre-conditioning of the ultrafiltration device, may be necessary to overcome non-specific binding.[7] |
Cell-Based Assays
Q6: I am observing inconsistent or no effect of this compound in my cell-based assays. What could be the reason?
Inconsistent results in cell-based assays can arise from several factors related to the compound, the cells, or the assay itself.
| Problem | Potential Cause | Solution |
| Precipitation of this compound in cell culture medium | Low solubility in aqueous solutions, especially at neutral or alkaline pH. | Prepare fresh dilutions from a DMSO stock solution for each experiment. Add the stock solution to the pre-warmed cell culture medium dropwise while gently swirling to ensure even dispersion.[8] |
| Variability in IC50 values between experiments | Inconsistent cell seeding density or cell passage number. | Use cells with a consistent and low passage number for all experiments. Optimize and maintain a consistent cell seeding density as higher densities can lead to increased resistance.[9] |
| Low intracellular concentration of this compound | P-glycoprotein (P-gp) mediated efflux. This compound is a substrate for P-gp. | Use cell lines with low or no P-gp expression. Alternatively, co-administer a P-gp inhibitor to increase the intracellular concentration of this compound.[10] |
| Lack of expected biological effect | Cell line resistance or incorrect dosing. | Confirm the sensitivity of your cell line to this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1] |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[5][6][11]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of methanol (or acetonitrile) containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm).[5][6]
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate.[5][6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize other parameters such as declustering potential, collision energy, and source temperature for your specific instrument.
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Metabolism of Imatinib to this compound and its mechanism of action.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of unbound fraction of imatinib and this compound, validation of an UPLC-MS/MS assay and ultrafiltration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of imatinib and its active metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Imatinib Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of N-Desmethyl imatinib (B729) degradation products.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethyl imatinib and why is studying its degradation important?
A1: this compound, also known as norimatinib, is the major active metabolite of imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] Studying its degradation is crucial for understanding the stability of the metabolite, identifying potential impurities in drug formulations, and ensuring the safety and efficacy of the parent drug, as degradation products could have altered pharmacological or toxicological properties.
Q2: What are the common stress conditions that lead to the degradation of this compound?
A2: Based on studies of imatinib, this compound is likely susceptible to degradation under similar stress conditions, which include hydrolytic (acidic and alkaline), oxidative, and photolytic stress.[3][4][5] Imatinib has been found to be relatively stable under thermal stress.[3][6]
Q3: What are the primary degradation products observed for imatinib, which could be analogous for this compound?
A3: For imatinib, the main degradation products under acidic and alkaline hydrolysis are 4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[3][4] Under oxidative conditions, N-oxide derivatives of the piperazine (B1678402) ring are common.[4] It is plausible that this compound undergoes similar amide bond hydrolysis and oxidation of the piperazine moiety.
Q4: What analytical techniques are most suitable for identifying this compound degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS) are the most powerful and commonly used techniques.[4][7][8][9] These methods allow for the separation, detection, and structural elucidation of the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in my chromatogram during stability studies. | 1. Formation of new degradation products. 2. Contamination from solvents, reagents, or sample handling. 3. Co-elution of impurities with the main analyte. | 1. Conduct forced degradation studies under controlled conditions (acid, base, oxidation, light, heat) to systematically identify potential degradation products.[5][10] 2. Run blank injections of your mobile phase and sample diluent to check for system contamination. 3. Optimize your chromatographic method (e.g., change gradient, mobile phase pH, or column chemistry) to improve resolution.[11] |
| Poor or no fragmentation of a suspected degradation product in MS/MS. | 1. The compound is highly stable and does not fragment easily under the chosen collision energy. 2. The precursor ion selected is of low abundance. 3. The mass spectrometer settings are not optimized. | 1. Increase the collision energy in a stepwise manner to induce fragmentation. 2. Optimize the source conditions to enhance the abundance of the precursor ion. 3. Perform a full scan or product ion scan to identify the most abundant precursor ion for fragmentation. |
| Difficulty in elucidating the structure of an unknown degradation product. | 1. Insufficient mass accuracy for molecular formula determination. 2. Ambiguous fragmentation pattern. 3. Lack of reference standards for comparison. | 1. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. 2. Compare the fragmentation pattern with that of the parent compound (this compound) to identify common fragments and neutral losses. 3. If possible, synthesize or purchase potential degradation products as reference standards for confirmation.[12] |
| This compound appears to be unstable in the analytical solution. | 1. The pH of the solution may be promoting degradation. Imatinib shows significant degradation at neutral pH.[6][13] 2. Exposure to light during sample preparation and analysis. | 1. Adjust the pH of your sample diluent. Imatinib is more stable in slightly acidic conditions.[13] 2. Protect samples from light by using amber vials and minimizing exposure. 3. Prepare solutions fresh and analyze them promptly. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.[14]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS/MS method.
LC-MS/MS Method for Separation and Identification
The following is a representative LC-MS/MS method that can be adapted for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan (m/z 100-1000) and data-dependent MS/MS |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound under different stress conditions.
References
- 1. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 6. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: N-Desmethyl Imatinib Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl imatinib (B729) in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated mass of N-Desmethyl imatinib in positive ion mode mass spectrometry?
In positive ion mode electrospray ionization (ESI) mass spectrometry, this compound is most commonly observed as its protonated molecule, [M+H]⁺. Given that the molecular weight of this compound is approximately 479.59 g/mol , the expected mass-to-charge ratio (m/z) for the singly charged protonated ion is 480.[1][2][3][4]
Q2: What are the common adducts observed for this compound in positive ion mode ESI-MS?
Besides the protonated molecule ([M+H]⁺), several other adduct ions can be observed depending on the experimental conditions, such as the purity of solvents, reagents, and the sample matrix. Common adducts include:
-
Sodium Adduct ([M+Na]⁺): Formation of sodium adducts is very common and results from the presence of sodium ions in the sample or mobile phase.[5]
-
Potassium Adduct ([M+K]⁺): Similar to sodium adducts, potassium adducts can form if potassium ions are present.[5]
-
Ammonium (B1175870) Adduct ([M+NH₄]⁺): If ammonium salts (e.g., ammonium acetate (B1210297) or ammonium formate) are used as mobile phase additives, ammonium adducts can be observed.
-
Solvent Adducts: Adducts with solvent molecules like acetonitrile (B52724) ([M+ACN+H]⁺) or methanol (B129727) ([M+MeOH+H]⁺) can also form.
Q3: Can this compound form adducts in negative ion mode ESI-MS?
While less common for this class of compounds which readily protonate, adduct formation in negative ion mode is possible. Potential adducts could include:
-
Formate (B1220265) Adduct ([M+HCOO]⁻): If formic acid is used in the mobile phase.
-
Acetate Adduct ([M+CH₃COO]⁻): If acetic acid or acetate salts are present.
-
Chloride Adduct ([M+Cl]⁻): From chlorinated solvents or contaminants.
Q4: We are observing significant in-source fragmentation of this compound. What are the likely product ions?
A common fragmentation pathway for both imatinib and this compound involves the cleavage of the bond between the piperazine (B1678402) ring and the benzamide (B126) group. For this compound ([M+H]⁺ at m/z 480), a characteristic product ion is observed at m/z 394.[1][3]
Troubleshooting Guide: Adduct Formation
Issue: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts, leading to reduced sensitivity for the protonated molecule ([M+H]⁺).
Possible Causes:
-
Contamination from glassware.
-
Impurities in solvents, reagents, or mobile phase additives.
-
High salt concentration in the sample matrix (e.g., plasma, urine).[5]
-
Use of sodium or potassium-containing buffers in sample preparation.[5]
Solutions:
-
Use High-Purity Solvents and Reagents: Employ LC-MS grade solvents and high-purity additives.
-
Proper Glassware Cleaning: Acid-wash glassware to remove residual salts.
-
Optimize Mobile Phase:
-
Lower the pH by adding a small amount of a volatile acid like formic acid (typically 0.1%). This provides an excess of protons to favor the formation of [M+H]⁺.[5]
-
In some cases, adding a small amount of ammonium acetate or formate can help to suppress metal adducts by forming [M+NH₄]⁺ preferentially.
-
-
Sample Preparation:
-
For biological samples, use a solid-phase extraction (SPE) method to remove salts.[6]
-
Avoid using non-volatile buffers containing sodium or potassium salts.
-
Issue: Observation of unexpected adducts that interfere with analysis.
Possible Causes:
-
Contamination from various sources in the laboratory environment.
-
Co-elution of an analyte with a compound that readily forms adducts.
-
Complex sample matrices.
Solutions:
-
Systematic Blank Injections: Inject a series of blanks (solvent blank, mobile phase blank, extraction blank) to identify the source of contamination.
-
Chromatographic Optimization: Improve the chromatographic separation to resolve the analyte of interest from interfering compounds.
-
Review Sample Handling Procedures: Ensure proper cleaning of all equipment and use of high-purity materials.
Quantitative Data Summary
The following table summarizes the calculated m/z values for common adducts of this compound (Monoisotopic Mass ≈ 479.24).
| Adduct Type | Ion Formula | Ionization Mode | Calculated m/z |
| Protonated | [M+H]⁺ | Positive | 480.25 |
| Sodiated | [M+Na]⁺ | Positive | 502.23 |
| Potassiated | [M+K]⁺ | Positive | 518.20 |
| Ammoniated | [M+NH₄]⁺ | Positive | 497.27 |
| Acetonitrile | [M+C₂H₃N+H]⁺ | Positive | 521.28 |
| Methanol | [M+CH₄O+H]⁺ | Positive | 512.28 |
| Formate | [M+HCOO]⁻ | Negative | 524.24 |
| Acetate | [M+C₂H₃O₂]⁻ | Negative | 538.25 |
Experimental Protocols
Protocol 1: Identification of this compound and its Common Adducts by LC-MS
-
Sample Preparation:
-
Prepare a 1 µg/mL standard solution of this compound in 50:50 acetonitrile:water.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
-
Data Analysis:
-
Examine the full scan mass spectrum for the expected [M+H]⁺ ion at m/z 480.25.
-
Look for common adducts such as [M+Na]⁺ at m/z 502.23 and [M+K]⁺ at m/z 518.20.
-
Visualizations
Caption: Troubleshooting workflow for adduct formation.
Caption: Common adduct formation pathways.
References
- 1. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of imatinib and its main metabolite N-demethyl-imatinib in human plasma by liquid chromatography-tandem mass spectrometry and its application to therapeutic drug monitoring in patients with gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. mdpi.com [mdpi.com]
N-Desmethyl imatinib stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Desmethyl imatinib (B729) under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Desmethyl imatinib?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a solid, lyophilized form at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound has been reported to be stable for at least four years. For short-term storage, 2-8°C may be acceptable, but it is crucial to minimize exposure to ambient temperature, humidity, and light.
Q2: Is there specific data on the stability of this compound at different pH values?
A2: Currently, there is a lack of direct and comprehensive public studies specifically detailing the degradation kinetics of this compound at various pH levels. However, insights can be drawn from forced degradation studies of its parent compound, imatinib. It is important to note that the stability profile of this compound may not be identical to that of imatinib.
Studies on imatinib have shown conflicting results regarding its stability in acidic, neutral, and alkaline conditions. One study reported that imatinib is relatively stable in acidic (pH 4) and alkaline (pH 10) environments but undergoes significant degradation (approximately 35-40% loss) at a neutral pH[1]. Conversely, another study found imatinib to be labile under acidic and alkaline hydrolytic conditions but stable under neutral conditions[2]. Given this, it is advisable to perform preliminary stability tests at the specific pH of your experimental buffer system.
Q3: How does temperature affect the stability of this compound?
Q4: What are the known degradation products of this compound?
A4: Detailed studies identifying the specific degradation products of this compound under various stress conditions are limited. However, forced degradation studies of imatinib have identified several degradation products. It is plausible that this compound may undergo similar degradation pathways. The primary degradation pathways for imatinib involve hydrolysis of the amide bond and oxidation of the piperazine (B1678402) ring[2][4]. Therefore, potential degradation products of this compound could result from similar reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in bioassays | Degradation of this compound in the experimental medium. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Minimize the time the compound is in aqueous buffer, especially at neutral or near-neutral pH. Conduct a preliminary stability test of this compound in your specific assay buffer. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound during sample preparation or storage. | Ensure proper storage of stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare samples for analysis immediately before injection. Use a validated stability-indicating HPLC method. |
| Loss of compound potency over time | Improper storage conditions leading to gradual degradation. | Store the solid compound at -20°C in a desiccator, protected from light. For solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Solid (Lyophilized) | -20°C | ≥ 4 years | Tightly sealed container, protect from light and moisture. |
| In Solution (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Summary of Forced Degradation Studies on Imatinib (as a proxy for this compound)
| Stress Condition | Observations for Imatinib | Potential Implications for this compound |
| Acidic Hydrolysis | Conflicting reports: one study suggests stability at pH 4[1], another suggests lability[2]. | Stability at acidic pH should be experimentally verified. |
| Neutral Hydrolysis | Significant degradation (35-40% loss) reported in one study[1]; another reports stability[2]. | Caution should be exercised when using neutral aqueous buffers for extended periods. |
| Alkaline Hydrolysis | Conflicting reports: one study suggests stability at pH 10[1], another suggests lability[2][3]. | Stability at alkaline pH should be experimentally verified. |
| Oxidative Stress | Degradation observed in the presence of oxidizing agents[2]. | Avoid exposure to strong oxidizing agents. |
| Thermal Stress | Degradation observed at elevated temperatures[3]. | Maintain at recommended low temperatures. |
| Photostability | Relatively stable under UV light (~15% degradation after 4 hours)[1], another study reports photostability[2]. | Protect from light as a precautionary measure. |
Disclaimer: The data in Table 2 pertains to imatinib and should be used only as a general guide for designing stability studies for this compound. The stability of this compound may differ from that of its parent compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for the analysis of imatinib and its related substances, including this compound[3][5].
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Atlantis T3 (150 mm × 4.6 mm), 3 µm or equivalent C18 column.
-
Mobile Phase:
-
Buffer: 0.01 M 1-Octane sulfonic acid with 0.2% trifluoroacetic acid in water.
-
Organic Phase: Methanol.
-
Composition: A gradient or isocratic elution can be optimized. A starting point is a 50:50 (v/v) mixture of the buffer and methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
For the stability study, dilute the stock solution in the desired stress condition medium (e.g., acidic, basic, or neutral buffer) to a final concentration within the linear range of the assay.
-
Incubate the samples under the desired temperature and time conditions.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to stop the degradation reaction.
-
Filter the sample through a 0.22 µm filter before injection.
-
Visualizations
References
- 1. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Navigating Chromatographic Challenges: A Technical Support Guide for N-Desmethyl Imatinib Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of N-Desmethyl imatinib (B729). Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for N-Desmethyl imatinib in reversed-phase HPLC?
Poor peak shape for this compound, a basic compound, in reversed-phase high-performance liquid chromatography (HPLC) typically manifests as peak tailing, fronting, or broadening. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can exist in an ionized state (Si-O⁻). The positively charged this compound can undergo secondary ionic interactions with these sites, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of silanol groups, exacerbating secondary interactions.[4][5]
-
Mobile Phase and Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting and broadening.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened or asymmetrical peaks.[1][3]
-
Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination, which negatively impacts peak shape.[1][3]
Q2: How does mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving a good peak shape for basic compounds like this compound. Operating at a low pH (typically between 2.5 and 4.5) is generally recommended.[6] This acidic environment protonates the residual silanol groups on the stationary phase, minimizing their ionization and thus reducing the secondary ionic interactions with the positively charged analyte. This leads to a more symmetrical peak shape.
Q3: What is the role of the organic modifier and buffer in the mobile phase?
The choice of organic modifier and buffer is crucial for optimizing the separation and peak shape.
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. While methanol can sometimes offer better peak shape, acetonitrile is also widely used.[7] The ratio of the organic modifier to the aqueous buffer affects the retention time and can influence peak symmetry.
-
Buffer: A buffer is essential to control and maintain a stable pH. Phosphate (B84403) and acetate (B1210297) buffers are commonly used.[6] The buffer concentration should be sufficient to maintain the desired pH throughout the analysis. Additionally, additives like triethylamine (B128534) (TEA) or formic acid can be used to further mask residual silanol groups and improve peak shape.[8][9]
Troubleshooting Guide for Poor Peak Shape
This section provides a systematic approach to troubleshooting common peak shape problems encountered during this compound chromatography.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor (As) greater than 1.2 and is the most common issue for basic analytes.
Troubleshooting Workflow for Peak Tailing
Issue 2: Peak Fronting
Peak fronting (As < 0.8) is less common for basic compounds but can occur.
Potential Causes and Solutions for Peak Fronting
| Cause | Solution |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Sample Solvent Effects | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Collapse/Void | Replace the column. Use a guard column to protect the analytical column. |
Issue 3: Peak Broadening
Peak broadening results in wider peaks with lower signal-to-noise ratios.
Decision Tree for Diagnosing Peak Broadening
Experimental Protocols
Below are detailed methodologies for experiments aimed at improving the peak shape of this compound.
Protocol 1: Mobile Phase Optimization
Objective: To determine the optimal mobile phase composition for symmetrical peak shape.
Methodology:
-
Column: Use a high-purity, end-capped C18 column (e.g., Xterra RP18, 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
-
Gradient Elution (for initial screening):
-
Start with a gradient of 10% B to 50% B over 15 minutes.
-
Observe the peak shape and retention time of this compound.
-
-
Isocratic Elution (for fine-tuning):
-
Based on the gradient run, determine an approximate isocratic mobile phase composition.
-
Prepare and test several isocratic mobile phases with varying ratios of A and B (e.g., 75:25, 70:30, 65:35 v/v).
-
-
Evaluation:
-
For each condition, inject a standard solution of this compound.
-
Calculate the asymmetry factor, theoretical plates, and resolution (if other compounds are present).
-
Select the mobile phase composition that provides the best peak symmetry and resolution.
-
Protocol 2: Effect of pH and Additives
Objective: To evaluate the impact of mobile phase pH and additives on peak shape.
Methodology:
-
Column: Use a standard C18 column that has previously shown some peak tailing.
-
Mobile Phase Preparation:
-
Prepare a base mobile phase of 70:30 (v/v) 20 mM potassium dihydrogen phosphate buffer and acetonitrile.
-
Divide the mobile phase into four portions and adjust as follows:
-
Condition 1 (Control): pH 6.5
-
Condition 2 (Low pH): Adjust to pH 3.0 with phosphoric acid.
-
Condition 3 (Low pH + Additive): Adjust to pH 3.0 and add 0.1% triethylamine (TEA).
-
Condition 4 (Alternative Low pH): Adjust to pH 3.0 with 0.1% formic acid.
-
-
-
Analysis:
-
Equilibrate the column with each mobile phase condition.
-
Inject the this compound standard.
-
Record the chromatograms.
-
-
Data Comparison:
-
Summarize the asymmetry factor and retention time for each condition in a table.
-
Data Presentation
Table 1: Effect of Mobile Phase pH and Additives on this compound Peak Shape
| Condition | Mobile Phase Composition | Asymmetry Factor (As) | Retention Time (min) |
| 1 | 20 mM KH2PO4 (pH 6.5) : Acetonitrile (70:30) | > 1.8 | 5.2 |
| 2 | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (70:30) | ~ 1.3 | 6.8 |
| 3 | 20 mM KH2PO4 (pH 3.0) + 0.1% TEA : Acetonitrile (70:30) | ~ 1.1 | 6.5 |
| 4 | 0.1% Formic Acid (pH ~2.8) : Acetonitrile (70:30) | ~ 1.2 | 7.1 |
Note: The values in this table are illustrative and will vary depending on the specific column and HPLC system used.
Table 2: Recommended Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18 or a modern equivalent | Minimizes silanol interactions. |
| Mobile Phase | Buffered aqueous solution (pH 2.5-4.5) with acetonitrile or methanol | Suppresses silanol ionization. |
| Buffer | 10-25 mM Phosphate or Acetate | Maintains stable pH. |
| Flow Rate | 0.8 - 1.2 mL/min | Provides good efficiency without excessive pressure. |
| Column Temp. | 30 - 40 °C | Improves peak efficiency and reduces viscosity. |
| Injection Volume | 5 - 20 µL | Avoids column overload. |
| Sample Solvent | Mobile Phase or a weaker solvent | Prevents peak distortion. |
Signaling Pathways and Logical Relationships
Diagram: Chemical Interactions Leading to Peak Tailing
By following these guidelines and protocols, researchers can systematically troubleshoot and overcome issues with poor peak shape in the chromatography of this compound, leading to more accurate and reliable analytical results.
References
- 1. quora.com [quora.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the simultaneous determination of imatinib and its major metabolite, CGP74588, in human plasma by a rapid HPLC method using D-optimal experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of N-Desmethyl Imatinib Cross-reactivity in Kinase Assays
A guide for researchers and drug development professionals on the kinase selectivity profile of Imatinib (B729) versus its primary active metabolite, N-Desmethyl imatinib.
This guide provides a comprehensive comparison of the kinase inhibition profiles of the tyrosine kinase inhibitor Imatinib and its major and active metabolite, this compound (CGP74588). Understanding the cross-reactivity of this key metabolite is crucial for a complete assessment of Imatinib's therapeutic activity and potential off-target effects.
Executive Summary
Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST), primarily targeting the BCR-ABL, c-Kit, and PDGFR kinases. It is extensively metabolized in the liver, with this compound being the most significant active metabolite. This guide summarizes available data on the comparative kinase inhibition of these two compounds, provides detailed experimental protocols for assessing kinase activity, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Inhibition
While comprehensive head-to-head screening data across a broad kinase panel is limited in publicly available literature, existing studies indicate that this compound exhibits a comparable in vitro potency to the parent drug, Imatinib, against its primary target, the Abelson tyrosine kinase (Abl).
| Compound | Target Kinase | IC50 (nM) |
| Imatinib | v-Abl | 38[1] |
| This compound (CGP74588) | Bcr-Abl | 38[1] |
| Imatinib | c-Kit | ~100[2] |
| Imatinib | PDGFR | ~100[2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Accurate determination of kinase inhibition is fundamental to understanding the selectivity and potency of compounds like Imatinib and its metabolites. Below are detailed methodologies for commonly employed in vitro kinase assays.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Imatinib or this compound
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96- or 384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase, substrate, and serially diluted concentrations of the test compound (Imatinib or this compound).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET-based)
This assay measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescently labeled tracer.
Materials:
-
Kinase of interest (tagged, e.g., GST-tagged)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)
-
Imatinib or this compound
-
Kinase Buffer
-
384-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Add serially diluted test compound to the assay plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the europium-labeled antibody in kinase buffer and add it to the wells containing the test compound.
-
Tracer Addition: Add the fluorescently labeled kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The binding of an inhibitor will displace the tracer, leading to a decrease in the FRET signal. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
BCR-ABL Signaling Pathway and Imatinib Inhibition
The diagram below illustrates the primary signaling pathway targeted by Imatinib in Chronic Myeloid Leukemia. The constitutively active BCR-ABL fusion protein activates multiple downstream pathways, leading to uncontrolled cell proliferation and survival. Imatinib and this compound inhibit the kinase activity of BCR-ABL, thereby blocking these oncogenic signals.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.
References
N-Desmethyl Imatinib in CML Models: A Comparative Efficacy Analysis
For Immediate Release
A detailed comparison of N-Desmethyl imatinib (B729) (CGP74588), the primary active metabolite of imatinib, reveals comparable in vitro kinase inhibition to its parent compound but highlights key differences in cellular efficacy, particularly in the context of drug resistance mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies, and a comparative analysis against imatinib and other second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML) models.
N-Desmethyl imatinib is the major circulating metabolite of imatinib, a cornerstone in the targeted therapy of CML. Understanding its efficacy is crucial for a complete picture of imatinib's therapeutic action and for the development of next-generation inhibitors.
Comparative In Vitro Efficacy
While direct biochemical assays show that this compound possesses a nearly identical inhibitory potency against the Bcr-Abl kinase as imatinib, with a reported half-maximal inhibitory concentration (IC50) of 38 nM for both compounds, cellular assays present a more nuanced picture.
Data from studies on the K562 CML cell line, which is sensitive to imatinib, indicate that the anti-proliferative and pro-apoptotic effects of this compound are approximately three to four times lower than those of imatinib. This discrepancy between kinase inhibition and cellular activity is significantly influenced by the activity of drug efflux pumps.
A critical factor impacting the cellular efficacy of this compound is its interaction with the P-glycoprotein (P-gp) transporter, encoded by the ABCB1 gene. Research has shown that this compound is a more potent substrate for P-gp than imatinib. Consequently, in CML cells that overexpress P-gp, a common mechanism of drug resistance, the intracellular concentration of this compound is significantly reduced, leading to diminished efficacy.
Below is a summary of the available quantitative data comparing the in vitro efficacy of this compound and imatinib.
| Compound | Target/Cell Line | Assay Type | IC50 / Effect | Reference |
| This compound | Bcr-Abl Kinase | Kinase Assay | 38 nM | [cite: ] |
| Imatinib | Bcr-Abl Kinase | Kinase Assay | 38 nM | [cite: ] |
| This compound | K562 (CML, sensitive) | Cell Proliferation & Apoptosis | 3-4x lower efficacy than imatinib | [cite: ] |
| Imatinib | K562 (CML, sensitive) | Cell Proliferation & Apoptosis | Baseline | [cite: ] |
| This compound | K562/Dox (CML, P-gp overexpressing) | Cell Proliferation & Apoptosis | Substantially inhibited | [cite: ] |
In Vivo Efficacy in CML Models
Currently, there is a notable lack of publicly available data from in vivo studies specifically comparing the efficacy of this compound to imatinib in CML animal models. Such studies would be invaluable for understanding the metabolite's contribution to the overall anti-leukemic effect of imatinib in a physiological setting and how factors like drug metabolism and transporter activity in different tissues might influence its therapeutic window.
Comparison with Second-Generation TKIs
Second-generation TKIs, such as nilotinib (B1678881) and dasatinib, were developed to overcome imatinib resistance and generally exhibit greater potency against wild-type Bcr-Abl and a broader range of Bcr-Abl kinase domain mutations. While direct comparative studies including this compound are scarce, the existing data on imatinib and second-generation TKIs provide a benchmark for its potential efficacy.
| Compound | Target/Cell Line | IC50 (nM) |
| Imatinib | Ba/F3 p210 (WT) | 280 |
| Nilotinib | Ba/F3 p210 (WT) | 20 |
| Dasatinib | Ba/F3 p210 (WT) | <1 |
| Imatinib | K562 | ~200-400 |
| Nilotinib | K562 | ~10-30 |
| Dasatinib | K562 | ~1-3 |
Note: IC50 values are compiled from various sources and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both imatinib and this compound is the inhibition of the Bcr-Abl tyrosine kinase, which blocks downstream signaling pathways crucial for CML cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways.
Caption: Bcr-Abl signaling and therapeutic inhibition.
The following diagram illustrates a typical workflow for evaluating the efficacy of tyrosine kinase inhibitors in CML models.
Caption: Workflow for TKI efficacy evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound and imatinib on CML cell lines.
Materials:
-
CML cell lines (e.g., K562, K562/Dox)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Imatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Preparation: Prepare serial dilutions of this compound and imatinib in culture medium.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Western Blot for Bcr-Abl Phosphorylation
This protocol is for assessing the inhibition of Bcr-Abl kinase activity by measuring the phosphorylation status of its downstream target, CrkL.
Materials:
-
CML cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CrkL, anti-CrkL, anti-GAPDH
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat CML cells with various concentrations of this compound and imatinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CrkL.
Conclusion
The available evidence suggests that while this compound exhibits potent Bcr-Abl kinase inhibitory activity comparable to imatinib, its cellular efficacy in CML models is context-dependent. The increased susceptibility of this compound to P-gp-mediated efflux is a significant factor that can diminish its intracellular concentration and, consequently, its anti-leukemic effects, particularly in resistant cells. Further in vivo studies are warranted to fully elucidate the therapeutic contribution of this compound in CML and to inform the development of future TKIs that can overcome mechanisms of drug resistance.
A Comparative Guide to N-Desmethyl Imatinib and Second-Generation TKIs: Nilotinib and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib, with the second-generation tyrosine kinase inhibitors (TKIs) nilotinib (B1678881) and dasatinib (B193332). This document is intended to serve as a resource for researchers and drug development professionals by presenting key performance data, outlining relevant experimental methodologies, and visualizing critical biological pathways.
Introduction
The treatment of chronic myeloid leukemia (CML) was revolutionized by the development of imatinib, a targeted therapy that inhibits the BCR-ABL tyrosine kinase. N-Desmethyl imatinib is the major active metabolite of imatinib and contributes to its overall efficacy.[1] However, the emergence of imatinib resistance spurred the development of second-generation TKIs, including nilotinib and dasatinib. These agents exhibit greater potency and are effective against many imatinib-resistant BCR-ABL mutations.[2][3] This guide compares these three compounds based on their mechanism of action, target specificity, efficacy, pharmacokinetics, and safety profiles.
Mechanism of Action
All three compounds are ATP-competitive inhibitors of the BCR-ABL kinase, the constitutively active enzyme driving CML.[4][5] They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.[5]
A key distinction lies in their interaction with the kinase domain's conformation. Imatinib and its metabolite, this compound, along with nilotinib, preferentially bind to the inactive (DFG-out) conformation of the ABL kinase.[6] In contrast, dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain.[6] This broader binding capability may contribute to its high potency and its effectiveness against a different spectrum of mutations compared to imatinib and nilotinib.
Signaling Pathway Inhibition
The inhibition of BCR-ABL by these TKIs blocks several downstream signaling pathways critical for CML cell proliferation and survival. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8] By blocking these cascades, the TKIs effectively halt cell cycle progression and induce apoptosis in the malignant cells.
Data Presentation: Comparative Performance
Table 1: In Vitro Potency Against Wild-Type BCR-ABL
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit 50% of the kinase activity in a cell-free assay. Lower values denote higher potency.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | c-ABL | ~28,000 | [2] |
| Nilotinib | c-ABL | 28 - 45 | [2] |
| Dasatinib | c-ABL | 8 - 9 | [2] |
Note: IC50 values can vary based on experimental conditions. The value for this compound is for an acetylated analogue used in a chemical proteomics study, which showed reduced activity compared to the parent imatinib.[2] Other studies show this compound has similar in vitro potency to imatinib.
Table 2: Cellular Activity Against Imatinib-Resistant BCR-ABL Mutants
This table presents IC50 values from cellular proliferation assays using Ba/F3 cells engineered to express various imatinib-resistant BCR-ABL mutations.
| BCR-ABL Mutant | This compound (as Imatinib) IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Reference(s) |
| Wild-Type | ~600 | 30 | <1 | [6][9] |
| G250E | >10,000 | 70 | 3 | [10] |
| Y253H | >10,000 | 450 | 33 | [10][11] |
| E255K/V | >10,000 | 200-450 | 12-29 | [10][11] |
| T315I | >10,000 | >2,000 | >500 | [6][10] |
| F317L | ~5,000 | 70 | 10 | [10][11] |
| M351T | ~2,500 | 70 | 2 | [10] |
Note: Data for this compound is inferred from imatinib data due to their similar in vitro potency. Values are compiled from multiple sources and may vary.
Table 3: Comparative Clinical Efficacy in Newly Diagnosed CML (First-Line Therapy)
This table compares key clinical response rates for nilotinib and dasatinib from pivotal Phase 3 trials against imatinib. This compound is not administered directly and therefore has no separate clinical trial data.
| Endpoint (at 12 months) | Nilotinib (ENESTnd) | Dasatinib (DASISION) | Reference(s) |
| Complete Cytogenetic Response (CCyR) | 78% - 80% | 83% | [12] |
| Major Molecular Response (MMR) | 43% - 44% | 46% | [12] |
Note: A network meta-analysis suggests that dasatinib and nilotinib are equivalent in terms of achieving CCyR and MMR.[12] A head-to-head randomized trial (JALSG CML212) also found no significant difference in achieving deep molecular response between nilotinib and dasatinib.[13]
Table 4: Pharmacokinetic Properties
| Parameter | This compound | Nilotinib | Dasatinib | Reference(s) |
| Half-life (t½) | ~40 hours | ~17 hours | ~3-5 hours | [1][14] |
| Metabolism | Metabolite of Imatinib | Primarily CYP3A4 | Primarily CYP3A4 | [1][15] |
| Bioavailability | N/A (Metabolite) | ~30% | ~14-34% | [15] |
Table 5: Common Adverse Events (All Grades)
| Adverse Event | Nilotinib | Dasatinib | Reference(s) |
| Myelosuppression | Common | Common | [16] |
| Rash | Common | Common | [17][18] |
| Headache | Common | Common | [16] |
| Nausea/Vomiting | Common | Common | [16] |
| Diarrhea | Common | Common | [16] |
| Fluid Retention/Edema | Less Common | Common | [17][18] |
| Pleural Effusion | Rare | More Common | [16][17][18] |
| Hyperglycemia | More Common | Less Common | [17] |
| Hyperbilirubinemia | More Common | Less Common | [17][18] |
| Cardiovascular Events | Concern (QTc prolongation, vascular events) | Concern (PAH, fluid retention) | [16][17][18] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The potency of TKIs against the ABL kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate.
Objective: To determine the IC50 value of a test compound against a specific kinase.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[19]
-
Dilute the purified recombinant ABL kinase and a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue) in the kinase buffer.
-
Prepare a serial dilution of the test compounds (this compound, nilotinib, dasatinib) in DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and diluted test compound.[19]
-
Initiate the kinase reaction by adding ATP. Often, radioactively labeled [γ-³²P]-ATP is used for detection.[20]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[19]
-
Terminate the reaction, typically by adding a stop solution like EDTA.[19]
-
-
Detection and Analysis:
-
Quantify substrate phosphorylation. If using [γ-³²P]-ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.[20]
-
Alternative non-radioactive methods include fluorescence resonance energy transfer (FRET) assays (e.g., LanthaScreen™) or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[9][21]
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular Proliferation Assay
These assays measure the effect of TKIs on the growth and viability of CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL).
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cell-based model.
General Protocol:
-
Cell Culture: Culture CML cells (e.g., K562) in appropriate media and conditions.
-
Assay Setup:
-
Viability Measurement:
-
Add a viability reagent to each well. Common methods include:
-
Metabolic Assays: Tetrazolium salts (e.g., MTT, MTS, WST-1) are reduced by metabolically active cells to a colored formazan (B1609692) product, which is measured by absorbance.[22]
-
ATP Measurement: Luminescence-based assays (e.g., CellTiter-Glo®) quantify the amount of ATP present, which correlates with the number of viable cells.[22]
-
DNA Synthesis Assays: Measure the incorporation of nucleotide analogs like BrdU or EdU into newly synthesized DNA.
-
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound, as the active metabolite of imatinib, shares its mechanism and target profile. The second-generation TKIs, nilotinib and dasatinib, offer significantly greater potency against wild-type BCR-ABL and are active against many imatinib-resistant mutations, with the notable exception of T315I. Dasatinib is distinguished by its broader kinase inhibition profile and its ability to bind to both active and inactive conformations of ABL. Clinical data from head-to-head trials and meta-analyses suggest that nilotinib and dasatinib have comparable efficacy in the first-line treatment of CML, achieving faster and deeper responses than imatinib.[12][13] However, they possess distinct safety profiles, with dasatinib more commonly associated with pleural effusion and nilotinib with metabolic and vascular events, which are critical considerations in clinical practice.[16][17] This guide provides a foundational comparison to aid researchers in the continued development and evaluation of targeted therapies for CML.
References
- 1. Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Target spectrum of the BCR-ABL inhibitors imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Safety and Efficacy of Nilotinib or Dasatinib in Patients with Newly Diagnosed Chronic-Phase Chronic Myelogenous Leukemia and Pre-existing Liver and/or Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of adverse events associated with dasatinib and nilotinib treatments in chronic-phase chronic myeloid leukemia patients outside clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. biocompare.com [biocompare.com]
N-Desmethyl Iatimgilib: A Comparative Guide to Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
N-Desmethyl imatinib (B729), the major active metabolite of the tyrosine kinase inhibitor imatinib, plays a significant role in the overall pharmacological profile and drug-drug interaction potential of its parent compound. This guide provides a comparative analysis of N-Desmethyl imatinib's interactions with other drugs, supported by experimental data, to aid in preclinical and clinical research.
Metabolic Profile and Interaction Pathways
Imatinib is primarily metabolized to this compound by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2C8.[1][2][3][4][5][6] This metabolite is pharmacologically active, exhibiting similar in vitro potency against Bcr-Abl kinase as imatinib.[6] Both imatinib and this compound are substrates and inhibitors of various CYP enzymes and drug transporters, creating a complex network of potential drug interactions.[2][7][8]
The following diagram illustrates the key metabolic and interaction pathways for imatinib and this compound.
Caption: Metabolic and interaction pathways of imatinib and this compound.
Quantitative Comparison of In Vitro Enzyme Inhibition
The inhibitory potential of this compound against key drug-metabolizing enzymes has been evaluated in various in vitro studies. The following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Compound | Enzyme | Ki (µM) | IC50 (µM) | Experimental System |
| This compound | CYP3A4/5 | 13.7 | - | Human Liver Microsomes |
| Imatinib | CYP3A4/5 | 8.0 | - | Human Liver Microsomes |
| This compound | CYP2C8 | - | 99 | Not Specified |
| Imatinib | CYP2C8 | 34.7 | - | Not Specified |
| This compound | CYP2D6 | 13.5 | - | Not Specified |
| Imatinib | CYP2D6 | 7.5 | - | Not Specified |
Data sourced from manufacturer reviews and published studies.[9]
Impact of Drug Interactions on Pharmacokinetics
Co-administration of drugs that are inhibitors or inducers of the enzymes and transporters involved in the disposition of imatinib and this compound can significantly alter their plasma concentrations.
| Interacting Drug | Mechanism of Interaction | Effect on Imatinib/N-Desmethyl imatinib | Reference |
| Ketoconazole | CYP3A4 inhibitor | Increases imatinib AUC | [2][3] |
| Rifampicin | CYP3A4 inducer | Decreases imatinib AUC | [2][3] |
| Gemfibrozil | CYP2C8 inhibitor | Increases imatinib exposure | [2][3] |
| Genistein | Potential CYP3A4 inducer | Decreases imatinib AUC and Cmax in rats | [10] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies designed to assess drug metabolism and interactions.
In Vitro Cytochrome P450 Inhibition Assays
-
Objective: To determine the inhibitory potential of this compound on specific CYP enzymes.
-
Methodology:
-
Human liver microsomes (HLM) or cDNA-expressed CYP enzymes are used as the enzyme source.
-
A probe substrate specific for the CYP isoform of interest is incubated with the enzyme source in the presence of various concentrations of the inhibitor (this compound).
-
The formation of the metabolite of the probe substrate is measured, typically by liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated by determining the inhibitor concentration that causes a 50% reduction in enzyme activity. Ki values are determined through more detailed kinetic modeling.[5][9]
-
The following workflow illustrates a typical in vitro CYP inhibition experiment.
References
- 1. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Physiologically based pharmacokinetic modeling of imatinib and this compound for drug-drug interaction predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Interaction between Imatinib and Genistein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of N-Desmethyl Imatinib Against Bcr-Abl Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib, against Bcr-Abl, the constitutively active tyrosine kinase driving Chronic Myeloid Leukemia (CML). Its performance is compared with imatinib and next-generation Tyrosine Kinase Inhibitors (TKIs). This document is intended to be a resource for researchers and drug development professionals, offering a data-centric comparison of inhibitor efficacy against wild-type and mutant forms of Bcr-Abl, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of Bcr-Abl Inhibitors
The emergence of resistance to imatinib, frequently driven by point mutations in the Bcr-Abl kinase domain, has been a significant clinical challenge. Understanding the activity of imatinib's main metabolite, N-Desmethyl imatinib, as well as other TKIs against these mutants is crucial for the development of more effective therapeutic strategies.
While comprehensive data on the inhibitory activity of this compound across a wide panel of Bcr-Abl mutants is limited, available research indicates it is an active metabolite. However, one study demonstrated that in the sensitive K562 cell line, its ability to inhibit cell proliferation and induce apoptosis was approximately three to four times lower than that of imatinib. Furthermore, this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting that its efficacy may be limited in multidrug-resistant cells overexpressing this transporter.
For a broader perspective, the following table summarizes the half-maximal inhibitory concentrations (IC50) for imatinib and several second and third-generation TKIs against wild-type Bcr-Abl and a selection of clinically relevant imatinib-resistant mutants. Lower IC50 values are indicative of greater potency.
Table 1: In Vitro Inhibitory Activity (IC50 in nM) of Tyrosine Kinase Inhibitors Against Wild-Type and Mutant Bcr-Abl
| Bcr-Abl Mutant | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-Type | 25 - 100 | 5 - 20 | 0.6 - 1.1 | ~0.4-0.5 |
| G250E | 250 - 500 | 20 - 30 | 1 - 3 | Not extensively reported |
| Y253F | 500 - 1000 | 25 - 50 | 1 - 5 | Not extensively reported |
| E255K | >10000 | 50 - 100 | 3 - 10 | Not extensively reported |
| T315I | >10000 | >3000 | >500 | ~0.4-0.5 |
| M351T | 500 - 1000 | 15 - 30 | 1 - 5 | Not extensively reported |
Note: IC50 values are compiled from multiple in vitro studies and can vary based on experimental conditions. The data presented represents a synthesis of reported values to illustrate relative potencies.
Bcr-Abl Signaling Pathway and TKI Inhibition
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways. These pathways promote cell proliferation and survival while inhibiting apoptosis. TKIs, including imatinib and its metabolite, function by competitively binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby blocking downstream signaling. The "gatekeeper" T315I mutation, however, sterically hinders the binding of most TKIs.
Caption: Bcr-Abl signaling and TKI inhibition point.
Experimental Protocols
The determination of in vitro efficacy of TKIs against Bcr-Abl relies on standardized cellular and biochemical assays. Below are detailed methodologies for key experiments.
Cell-Based Proliferation/Viability Assay
This assay is fundamental for determining the IC50 value of a compound on the viability of Bcr-Abl-positive cells.
-
Objective: To determine the concentration of an inhibitor required to reduce the viability of Bcr-Abl expressing cells by 50%.
-
Materials:
-
Bcr-Abl expressing cell lines (e.g., K562 for wild-type, or engineered Ba/F3 cells expressing specific mutants).
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (e.g., this compound, imatinib) dissolved in a suitable solvent like DMSO.
-
96-well or 384-well clear-bottom microplates.
-
Reagents for viability assessment (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Cell Seeding: Plate the Bcr-Abl expressing cells at a predetermined density (e.g., 5,000 cells/well) in the microplates and incubate overnight to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance for MTT, luminescence for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of Bcr-Abl.
-
Objective: To determine the IC50 value of an inhibitor against the enzymatic activity of the Bcr-Abl kinase.
-
Materials:
-
Recombinant Bcr-Abl enzyme (wild-type or mutant).
-
Kinase assay buffer.
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue).
-
ATP.
-
Test compounds.
-
Detection reagents (e.g., an antibody that recognizes the phosphorylated substrate).
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a microplate, combine the recombinant Bcr-Abl enzyme, the peptide substrate, and the test compound in the kinase assay buffer.
-
Kinase Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution such as EDTA.
-
Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as a fluorescence-based assay.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a curve to determine the IC50 value.
-
Caption: Workflow for cell-based IC50 determination.
N-Desmethyl Imatinib: A Superior Biomarker for Imatinib Metabolism in Research and Drug Development
A comprehensive analysis of N-desmethyl imatinib (B729) (NDMI) as a biomarker reveals its critical role in accurately assessing imatinib metabolism, offering significant advantages over monitoring the parent drug alone. This guide provides a comparative overview, experimental data, and detailed protocols for researchers, scientists, and drug development professionals.
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), exhibits significant inter-individual variability in its pharmacokinetic profile.[1][2] This variability is largely attributed to its metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8, which convert imatinib to its main and pharmacologically active metabolite, N-desmethyl imatinib (NDMI), also known as CGP74588.[3][4][5][6][7][8] Understanding the formation and disposition of NDMI is paramount for optimizing imatinib therapy and developing novel therapeutic strategies. This guide compares the utility of NDMI as a biomarker for imatinib metabolism against other alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis: this compound vs. Alternative Biomarkers
The assessment of imatinib metabolism can be approached through various methods. Here, we compare the monitoring of NDMI against two primary alternatives: therapeutic drug monitoring (TDM) of imatinib alone and genotyping of key metabolizing enzymes.
| Biomarker/Method | Advantages | Disadvantages | Supporting Data Synopsis |
| This compound (NDMI) Monitoring | - Directly reflects the metabolic activity of key enzymes (CYP3A4, CYP2C8).[3][6][7][8] - NDMI is an active metabolite with similar biological activity to imatinib, contributing to the overall therapeutic effect.[4][5] - The metabolite-to-parent drug ratio can provide a more accurate picture of metabolic clearance. - High interpatient variability in NDMI levels suggests its importance in personalized medicine.[4] | - Requires more complex analytical methods for simultaneous quantification. - The clinical utility of routine NDMI monitoring for dose adjustments is still under investigation. | - Plasma levels of NDMI represent approximately 10-20% of the parent drug concentration.[4][6] - Studies have shown significant correlations between imatinib and NDMI concentrations and clinical outcomes.[4][9][10][11] |
| Imatinib-Only Therapeutic Drug Monitoring (TDM) | - Simpler analytical methods compared to simultaneous quantification. - Established therapeutic target concentrations for imatinib (e.g., >1,000 ng/mL for CML).[9] | - Does not account for the contribution of the active metabolite, NDMI, to the overall therapeutic and toxic effects. - May not accurately reflect metabolic activity in individuals with altered CYP enzyme function. | - While imatinib TDM is correlated with response, a significant portion of patients with therapeutic imatinib levels still do not achieve an optimal response, suggesting other factors, like metabolite levels, are at play.[9][10] |
| CYP450 Genotyping (e.g., CYP3A4, CYP2C8) | - Can predict a patient's inherent metabolic capacity before treatment initiation. - A one-time test that can provide lifelong information. | - Does not account for non-genetic factors influencing enzyme activity (e.g., drug-drug interactions, disease state).[4][12] - The clinical utility of pharmacogenetic testing for imatinib metabolism is not yet fully established. | - Genetic polymorphisms in CYP enzymes are known to contribute to variability in imatinib metabolism.[6] However, the predictive power for clinical outcomes based on genotype alone is still an area of active research. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of imatinib and this compound in human plasma, as reported in various studies. These values highlight the feasibility and reliability of simultaneously monitoring both compounds.
| Parameter | Imatinib | This compound | Reference |
| Linearity Range (ng/mL) | 8 - 5,000 | 3 - 700 | [13][14][15][16][17] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 8 | 3 | [13][14][15][16][17] |
| Intra-day Precision (%RSD) | < 15% | < 15% | [13][14][15][16] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [13][14][15][16] |
| Accuracy (% of nominal) | 85 - 115% | 85 - 115% | [13][14][15][16] |
Experimental Protocols
A validated and widely used method for the simultaneous quantification of imatinib and its N-desmethyl metabolite in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Imatinib and this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol (B129727) containing the internal standard (e.g., a deuterated analog of imatinib or another suitable compound).[13][14][15]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm) is commonly used.[13][14][15]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 55:45, v/v) with additives like 0.1% formic acid and 0.2% ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[13][14][15]
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[13][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
4. Data Analysis
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentrations of the calibration standards.
Visualizing Imatinib Metabolism and Analysis
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of imatinib and the experimental workflow for its analysis.
Caption: Imatinib is primarily metabolized to its active form, this compound.
Caption: Workflow for quantifying imatinib and this compound in plasma.
References
- 1. Determination of unbound fraction of imatinib and this compound, validation of an UPLC-MS/MS assay and ultrafiltration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. ashpublications.org [ashpublications.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 8. Physiologically based pharmacokinetic modeling of imatinib and this compound for drug-drug interaction predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring imatinib plasma concentrations in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Drug Monitoring of Imatinib and this compound in Chronic Myeloid Leukemia Patients Using LC-MS/MS in a Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Resistance Profiles of Imatinib and N-Desmethyl Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the resistance profiles of imatinib (B729), a first-line tyrosine kinase inhibitor (TKI) for Chronic Myeloid Leukemia (CML), and its principal active metabolite, N-Desmethyl imatinib (also known as CGP74588). Understanding the nuances of their efficacy against resistant forms of the BCR-ABL oncoprotein is critical for the development of next-generation therapies and for optimizing patient treatment strategies.
Executive Summary
Imatinib revolutionized CML treatment by targeting the constitutively active BCR-ABL tyrosine kinase. However, the emergence of resistance, primarily through mutations in the ABL kinase domain and other mechanisms like drug efflux, remains a significant clinical challenge. This compound is the major active metabolite of imatinib and is generally considered to possess similar pharmacological activity to the parent drug.[1] This guide synthesizes available experimental data to compare their performance, particularly in the context of resistance.
While data suggests comparable activity against wild-type BCR-ABL, a key differentiator in their resistance profiles lies in their interaction with drug efflux pumps, specifically P-glycoprotein (P-gp). Experimental evidence indicates that this compound is a more potent substrate for P-gp, leading to significantly reduced intracellular concentrations and diminished efficacy in cells overexpressing this transporter. A comprehensive, head-to-head comparison of their inhibitory activity against a broad panel of BCR-ABL kinase domain mutations is not extensively available in the current literature, highlighting a critical knowledge gap.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the inhibitory activities of imatinib and this compound.
Table 1: Comparative IC50 Values against a CML Cell Line and its P-glycoprotein Overexpressing Variant
| Compound | K562 (Wild-Type) IC50 (µM) | K562/ABCB1 (P-gp Overexpressing) IC50 (µM) | Fold Increase in Resistance |
| Imatinib | 0.41 | 0.50 | ~1.2 |
| This compound | 0.72 | 8.53 | ~11.9 |
Data sourced from a study on K562 CML cells with retrovirally expressed ABCB1 (P-glycoprotein).[2]
Table 2: IC50 Values of Imatinib Against Common BCR-ABL Kinase Domain Mutations
| BCR-ABL Mutation | Imatinib IC50 (nM) - Cellular Assays | Level of Resistance |
| Wild-Type | 25 - 400 | Sensitive |
| P-Loop Mutations | ||
| G250E | 630 | Moderate |
| Q252H | 1500 - 3000 | High |
| Y253F/H | 1500 - 5000 | High |
| E255K/V | 2000 - 10000 | High |
| Gatekeeper Mutation | ||
| T315I | >10000 | Very High |
| Contact Site Mutations | ||
| F317L/V | 400 - 2000 | Moderate to High |
| Activation Loop Mutations | ||
| M351T | 400 - 1000 | Moderate |
| H396R/P | 500 - 1500 | Moderate |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative view.
A corresponding comprehensive table for this compound is not available in the current literature.
Mechanisms of Resistance
Resistance to imatinib can be broadly categorized into BCR-ABL-dependent and BCR-ABL-independent mechanisms.
BCR-ABL Dependent Resistance:
-
Kinase Domain Mutations: Point mutations within the ABL kinase domain are the most common cause of acquired resistance. These mutations can interfere with imatinib binding either directly, by altering contact residues, or indirectly, by stabilizing the active conformation of the kinase, which has a lower affinity for imatinib. The T315I "gatekeeper" mutation is a notable example, conferring resistance to imatinib and second-generation TKIs.
-
Gene Amplification: Increased dosage of the BCR-ABL gene leads to overexpression of the oncoprotein, requiring higher concentrations of imatinib to achieve a therapeutic effect.
BCR-ABL Independent Resistance:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1 or MDR1), can actively pump imatinib out of the cancer cells, reducing its intracellular concentration and efficacy.[3]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop mechanisms to bypass the need for BCR-ABL signaling by activating other pro-survival pathways, such as the SRC family kinases.
-
Drug Uptake: Reduced expression or function of influx transporters, like the human organic cation transporter 1 (hOCT1), can limit the entry of imatinib into cells.[3]
Comparative Resistance Profiles
Against P-glycoprotein-Mediated Resistance:
The most significant difference in the resistance profiles of imatinib and this compound identified to date is their interaction with P-glycoprotein. In vitro studies have shown that while imatinib is a substrate for P-gp, this compound is a significantly more potent one.[4] In a CML cell line engineered to overexpress P-gp, resistance to this compound was approximately 12-fold higher than in the parental cell line, whereas resistance to imatinib only increased marginally.[2] This suggests that in patients where P-gp overexpression is a primary driver of resistance, this compound may be less effective than the parent compound.
Against BCR-ABL Kinase Domain Mutations:
While this compound is reported to have "similar potency" to imatinib against wild-type BCR-ABL, comprehensive data directly comparing their IC50 values against a panel of clinically relevant BCR-ABL mutations is lacking.[2] This is a critical area for future research to fully delineate their comparative resistance profiles. Given that this compound is a metabolite of imatinib, it is plausible that it shares a similar susceptibility to many of the same kinase domain mutations that confer resistance to the parent drug. However, without direct experimental evidence, this remains an assumption.
Experimental Protocols
1. IC50 Determination via Cell Viability (MTT) Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on the viability of CML cells.
-
Cell Culture: Culture CML cell lines (e.g., K562 for wild-type BCR-ABL, or engineered cell lines expressing specific mutations) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Preparation and Treatment: Prepare serial dilutions of imatinib and this compound in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
2. Cellular Uptake Assay
This protocol is designed to measure the intracellular accumulation of imatinib and this compound.
-
Cell Preparation: Seed cells in 24-well plates and allow them to adhere (if applicable) or stabilize.
-
Compound Incubation: Add a known concentration of imatinib or this compound to the cells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the intracellular concentration of the compound in the cell lysate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Normalization: Normalize the intracellular compound concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
3. Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the BCR-ABL kinase.
-
Reaction Setup: In a microplate, combine the recombinant BCR-ABL kinase (wild-type or mutant), a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add serial dilutions of imatinib or this compound to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ kinase assay that measures ADP formation or by using phospho-specific antibodies in an ELISA format.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
Visualizations
Caption: BCR-ABL signaling pathway and the inhibitory action of imatinib.
Caption: Experimental workflow for IC50 determination.
Caption: Mechanisms of imatinib resistance in CML.
References
- 1. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Management of imatinib-resistant patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioequivalence studies of generic imatinib and N-Desmethyl imatinib levels
An objective analysis of pharmacokinetic data and experimental protocols from bioequivalence studies of generic imatinib (B729) and its active metabolite, N-desmethyl imatinib, in comparison to the innovator product.
This guide provides a comprehensive comparison of generic and innovator imatinib formulations, focusing on the bioequivalence and pharmacokinetic profiles of both the parent drug and its primary active metabolite, this compound. The data and methodologies presented are collated from various bioequivalence studies to support researchers, scientists, and drug development professionals in their understanding of the performance of generic imatinib.
Pharmacokinetic Equivalence: A Data-Driven Comparison
Bioequivalence between a generic and a reference drug is established when their pharmacokinetic parameters are statistically comparable. The key metrics for this assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For imatinib, the analysis is extended to its major active metabolite, this compound, to ensure therapeutic equivalence.
The following tables summarize the pharmacokinetic data from several bioequivalence studies. The 90% confidence intervals for the ratio of geometric least squares means of the test (generic) to reference (innovator) product for Cmax and AUC fall within the widely accepted bioequivalence range of 80.00% to 125.00%.
Table 1: Comparative Pharmacokinetic Parameters of Imatinib (Test vs. Reference)
| Study Reference | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | 90% CI for Cmax Ratio | 90% CI for AUC Ratio |
| Study 1[1] | 400 mg Tablets (Fed) | Test: 1622, Ref: 1605 | Test: 25699, Ref: 25811 | 94.03% - 104.16% | 94.72% - 103.90% |
| Study 2[2] | 400 mg Tablets (Fasting) | Test: 2487 (924), Ref: 2566 (963) | Test: 49833 (14450), Ref: 52456 (15217) | 89% - 105% | 87% - 103% |
| Study 3[3] | 100 mg Tablets (Fed) | Not explicitly stated | Not explicitly stated | 94.17% - 111.04% | 95.19% - 107.68% |
| Study 4[4] | 400 mg Tablets | Not explicitly stated | Not explicitly stated | 98% (CI not specified) | 99% (CI not specified) |
Note: Values in parentheses for Study 2 represent standard deviation.
Table 2: Comparative Pharmacokinetic Parameters of this compound (Test vs. Reference)
| Study Reference | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) |
| Study 5[5] | 4x100 mg Capsules | Test: 270, Ref: 268 | Test: 6810, Ref: 6790 |
| Study 5[5] | 4x100 mg Tablets | Test: 275, Ref: 268 | Test: 6920, Ref: 6790 |
| Study 5[5] | 1x400 mg Tablet | Test: 265, Ref: 268 | Test: 6715, Ref: 6790 |
Note: Study 5 demonstrated that the pharmacokinetic values for this compound were nearly identical for both the test and reference dosage formulations, further supporting bioequivalence.[5]
Experimental Design and Protocols
The bioequivalence of generic imatinib has been established through rigorous, well-controlled clinical trials. The following outlines a typical experimental protocol employed in these studies.
Study Design
The most common study design is a randomized, open-label, two-period, two-sequence, crossover study.[2][6] This design allows each subject to serve as their own control, minimizing variability. Studies are conducted in either healthy volunteers[2][6][7] or in patients with stable disease, such as chronic myeloid leukemia (CML).[5][8] Both fasting and fed conditions have been investigated, with regulatory bodies like the EMA accepting either, though fasting is often preferred for its sensitivity in detecting formulation differences.[9] A washout period of at least 14 days is typically implemented between the two treatment periods to ensure complete elimination of the drug from the body.[6][7]
Dosing and Administration
A single oral dose of the test or reference imatinib formulation is administered to the subjects.[6][7] The 400 mg strength is frequently used in these studies as recommended by regulatory agencies like the FDA and EMA.[8]
Blood Sampling and Bioanalysis
Blood samples are collected at predetermined time points before and after drug administration, extending up to 72 or 96 hours to adequately characterize the pharmacokinetic profile.[2][7] Plasma concentrations of both imatinib and its active metabolite, this compound, are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7][10] This highly sensitive and specific technique allows for the accurate measurement of drug and metabolite levels in biological matrices.[10][11][12]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-∞), are calculated from the plasma concentration-time data using non-compartmental methods.[5][7] Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine the 90% confidence intervals for the ratio of the test and reference product's geometric means for Cmax and AUC.[7] Bioequivalence is concluded if these confidence intervals fall within the 80.00% to 125.00% range.[5]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of imatinib, the typical workflow of a bioequivalence study, and the logical framework for determining bioequivalence.
Figure 1. Imatinib's Mechanism of Action.
Figure 2. Bioequivalence Study Workflow.
Figure 3. Bioequivalence Determination Logic.
References
- 1. A Multi-centric Bioequivalence Trial in Ph+ Chronic Myeloid Leukemia Patients to Assess Bioequivalence and Safety Evaluation of Generic Imatinib Mesylate 400 mg Tablets [e-crt.org]
- 2. Bioequivalence of two film-coated tablets of imatinib mesylate 400 mg: a randomized, open-label, single-dose, fasting, two-period, two-sequence crossover comparison in healthy male South American volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rbc.inca.gov.br [rbc.inca.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioequivalence study of 400 and 100 mg imatinib film-coated tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpscr.info [ijpscr.info]
- 12. Determination of imatinib and its active metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry. [vivo.weill.cornell.edu]
Head-to-head comparison of N-Desmethyl imatinib and other imatinib metabolites
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of N-Desmethyl imatinib (B729) (CGP74588), the primary active metabolite of imatinib, and other imatinib metabolites. The information presented herein is intended to support research, scientific discovery, and drug development efforts by offering an objective analysis of the pharmacological activity of these compounds based on experimental data.
Executive Summary
Imatinib, a cornerstone in targeted cancer therapy, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor.[1][2] This metabolic process generates several metabolites, with N-Desmethyl imatinib (also known as CGP74588) being the most significant in terms of both concentration and pharmacological activity.[2] Experimental data reveals that this compound exhibits an in vitro potency against the primary target, Bcr-Abl kinase, that is equivalent to the parent drug, imatinib.[3] Other identified metabolites, including the pyridine (B92270) N-oxide and piperidine (B6355638) N-oxide derivatives, are generally considered to possess minimal pharmacological activity in comparison. This guide will delve into the quantitative data, experimental methodologies, and relevant biological pathways to provide a clear comparison of these molecules.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the key quantitative data on the in vitro inhibitory activity of imatinib and its primary active metabolite, this compound.
| Compound | Target Kinase | IC50 (nM) | Primary Associated Disease(s) |
| Imatinib | Bcr-Abl | 38 | Chronic Myeloid Leukemia (CML) |
| c-Kit | 100 | Gastrointestinal Stromal Tumors (GISTs) | |
| PDGFR | 100 | Various solid tumors, Myeloproliferative Disorders | |
| This compound (CGP74588) | Bcr-Abl | 38 | - |
| c-Kit | Comparable to Imatinib | - | |
| PDGFR | Comparable to Imatinib | - |
Note: IC50 values are compiled from multiple in vitro studies and can vary based on experimental conditions. The data presented represents a synthesis of reported values to illustrate relative potencies.[3][4][5]
While specific IC50 values for this compound against c-Kit and PDGFR are not consistently reported in head-to-head comparative studies, the consensus in the literature is that its activity is comparable to that of imatinib. Other metabolites, such as the N-oxide derivatives, are reported to be only weakly active.[6]
Experimental Protocols
The data presented in this guide is derived from standard cellular and biochemical assays. Below are detailed methodologies for key experiments used to compare the efficacy of imatinib and its metabolites.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of Bcr-Abl.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against Bcr-Abl kinase activity.
Materials:
-
Recombinant Bcr-Abl kinase
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds (Imatinib, this compound, etc.) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., HTRF® KinEASE-TK kit with streptavidin-XL665 and TK-Antibody-Cryptate)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the recombinant Bcr-Abl kinase and the peptide substrate to the kinase reaction buffer.
-
Inhibitor Incubation: Add the diluted test compounds to the wells containing the kinase and substrate. Include a positive control (no inhibitor) and a negative control (no kinase). Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and perform the detection step according to the manufacturer's instructions for the chosen assay format (e.g., by adding the HTRF detection reagents).
-
Data Analysis: Measure the signal (e.g., fluorescence) using a plate reader. The percentage of kinase activity is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This assay assesses the effect of a compound on the proliferation and viability of cancer cells that are dependent on the targeted kinase (e.g., K562 cell line for Bcr-Abl).
Objective: To determine the IC50 value of an inhibitor on the viability of Bcr-Abl-positive cells.
Materials:
-
K562 (or other relevant) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of imatinib and a typical experimental workflow for evaluating tyrosine kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Plasma exposure of imatinib and its correlation with clinical response in the Tyrosine Kinase Inhibitor Optimization and Selectivity Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Landscape: A Comparative Guide to N-Desmethyl Imatinib and Other BCR-ABL Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for predicting potential toxicities and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the off-target profiles of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib, alongside its parent drug and other prominent BCR-ABL tyrosine kinase inhibitors (TKIs).
N-Desmethyl imatinib is the major and pharmacologically active metabolite of the pioneering cancer therapeutic, imatinib. While exhibiting comparable in vitro potency against the primary target, the BCR-ABL kinase, a comprehensive understanding of its off-target interactions is crucial for a complete assessment of its therapeutic window and potential for adverse effects. This guide delves into the available data on the selectivity of this compound and contrasts it with imatinib and a panel of next-generation TKIs, including nilotinib, dasatinib, bosutinib, and ponatinib.
Comparative Kinase Selectivity Profiles
A key method for evaluating the off-target effects of kinase inhibitors is through broad-panel kinase screening assays, such as KINOMEscan™. These assays measure the binding affinity of a compound against a large number of kinases, providing a detailed selectivity profile. While direct, head-to-head KINOMEscan™ data for this compound against imatinib is not extensively available in the public domain, we can compile and compare existing data for imatinib and its alternatives.
The selectivity of a kinase inhibitor can be quantified using a Selectivity Score (S-score) , which represents the fraction of kinases in a given panel that are inhibited to a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.
Table 1: Comparative Selectivity Scores of BCR-ABL Tyrosine Kinase Inhibitors
| Compound | Selectivity Score (S10 at 1 µM) | Primary Targets | Key Off-Targets |
| Imatinib | 0.02 | ABL1, KIT, PDGFRα, PDGFRβ | DDR1, LCK, SRC family kinases, NQO2 (non-kinase) |
| This compound | Data not publicly available | ABL1 (comparable to Imatinib) | Expected to have a similar profile to Imatinib, but requires experimental verification. |
| Nilotinib | 0.03 | ABL1, KIT, PDGFRα, PDGFRβ | DDR1, p38α |
| Dasatinib | 0.21 (at 0.5 µM) | ABL1, SRC family, KIT, PDGFRβ | Broad inhibition across kinome |
| Bosutinib | Not available in this format | ABL1, SRC family | Broad inhibition, but distinct from dasatinib |
| Ponatinib | Not available in this format | Pan-BCR-ABL inhibitor (including T315I) | FGFR, VEGFR, SRC family |
Note: Selectivity scores can vary based on the specific kinase panel and experimental conditions used.
Table 2: Dissociation Constants (Kd) for Selected Kinases (nM)
| Kinase | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| ABL1 | 1.1 | Data not available | 0.2 | Data not available | 0.37 |
| ABL1 (T315I) | >10,000 | >10,000 | >10,000 | >10,000 | 2.0 |
| KIT | 110 | 160 | 12 | 110 | 17 |
| PDGFRα | 130 | 71 | 6.5 | 110 | 1.1 |
| SRC | >10,000 | >10,000 | 0.5 | 1.2 | 5.4 |
| LCK | >10,000 | Data not available | 0.4 | 1.2 | 18 |
Data compiled from various sources and may not be directly comparable due to different assay conditions.
Experimental Protocols for Off-Target Evaluation
Two powerful techniques for assessing the off-target effects of kinase inhibitors are KINOMEscan™ and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Experimental Workflow:
-
Immobilization: A proprietary ligand for each kinase is immobilized on a solid support.
-
Competition: The kinase, tagged with DNA, is incubated with the immobilized ligand and the test compound (e.g., this compound).
-
Binding: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: Results are typically reported as "percent of control," where the control is a vehicle (e.g., DMSO). A lower percentage indicates stronger inhibition. These values can be used to calculate dissociation constants (Kd) and selectivity scores.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow:
-
Cell Treatment: Intact cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm). A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed to determine the EC50 of target engagement.
Signaling Pathways and Off-Target Effects
The primary therapeutic effect of imatinib and its analogs is the inhibition of the BCR-ABL fusion protein, which drives chronic myeloid leukemia (CML) by constitutively activating downstream signaling pathways like RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and survival. However, off-target inhibition of other kinases can lead to both adverse effects and potential therapeutic benefits in other diseases.
Conclusion
While this compound shares a similar on-target potency with its parent compound, imatinib, a comprehensive evaluation of its off-target profile is essential for a complete understanding of its pharmacological properties. The lack of publicly available, direct comparative kinome-wide data for this compound highlights a critical knowledge gap. The experimental frameworks provided in this guide, including KINOMEscan™ and CETSA, offer robust methodologies for generating such data. For drug development professionals, a thorough characterization of the off-target landscape of metabolites is as crucial as that of the parent drug to ensure a comprehensive safety and efficacy profile. Further studies are warranted to fully elucidate the comparative selectivity of this compound and its implications for clinical use.
N-Desmethyl Imatinib: A Comparative Analysis of its Activity in Imatinib-Resistant Chronic Myeloid Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of N-Desmethyl imatinib (B729) (CGP74588), the primary active metabolite of imatinib, against imatinib-sensitive and -resistant Chronic Myeloid Leukemia (CML) cell lines. The development of resistance to imatinib, a cornerstone in CML therapy, presents a significant clinical challenge. Understanding the efficacy of its metabolites is crucial for optimizing therapeutic strategies and developing next-generation inhibitors. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated signaling pathways.
Executive Summary
N-Desmethyl imatinib is the major pharmacologically active metabolite of imatinib.[1] While some initial assessments suggested a similar in vitro potency to its parent compound against the Bcr-Abl kinase, further investigations in both sensitive and resistant CML cell lines have revealed a more nuanced activity profile. Experimental evidence indicates that this compound is less potent than imatinib in inhibiting the proliferation of sensitive CML cells. Crucially, its efficacy is significantly diminished in cell lines exhibiting resistance through the overexpression of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance. Data on its activity against CML cells harboring various Bcr-Abl kinase domain mutations, another primary resistance mechanism, remains limited in publicly available literature.
Comparative Efficacy: Imatinib vs. This compound
The following table summarizes the comparative activity of imatinib and its N-desmethyl metabolite in well-characterized CML cell lines.
| Cell Line | Resistance Mechanism | Compound | IC50 Value (nM) | Relative Potency | Reference |
| K562 | Imatinib-sensitive | Imatinib | ~38 | - | [2] |
| This compound | ~38 | Similar to Imatinib | [2] | ||
| K562 | Imatinib-sensitive | Imatinib | Not explicitly stated | ~3-4 times more potent than this compound | [1] |
| This compound | Not explicitly stated | - | [1] | ||
| K562/Dox | P-glycoprotein (MDR1) overexpression | Imatinib | Not explicitly stated | Active | [1] |
| This compound | >20,000 | Substantially no activity | [1] |
Key Findings:
-
In the imatinib-sensitive K562 cell line, while one source suggests comparable potency, another indicates that this compound is approximately three to four times less effective at inhibiting cell proliferation and inducing apoptosis compared to imatinib.[1][2]
-
In the K562/Dox cell line, which is resistant to imatinib due to the overexpression of the P-glycoprotein (P-gp) efflux pump, this compound shows virtually no antiproliferative or pro-apoptotic activity at concentrations up to 20 µM.[1]
-
Studies have shown that this compound is an excellent substrate for P-glycoprotein, leading to its efficient efflux from the cell and significantly lower intracellular concentrations in P-gp-overexpressing resistant cells compared to sensitive cells.[1] This provides a clear mechanism for its lack of efficacy in this resistance setting.
Signaling Pathways in Imatinib Resistance
Imatinib resistance in CML is primarily driven by two mechanisms: mutations in the Bcr-Abl kinase domain that prevent imatinib binding, and Bcr-Abl independent mechanisms, such as the overexpression of drug efflux pumps or the activation of alternative survival pathways.
Bcr-Abl Dependent Resistance: Kinase Domain Mutations
Point mutations within the ATP-binding pocket of the Bcr-Abl kinase can sterically hinder or alter the conformation required for imatinib binding, rendering the drug ineffective. While over 90 different mutations have been identified, a few key mutations, such as T315I, E255K, and M351T, are frequently observed in resistant patients.[3][4]
Bcr-Abl kinase domain mutation leading to imatinib resistance.
Bcr-Abl Independent Resistance: Drug Efflux and Alternative Pathways
Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (encoded by the MDR1 gene), can actively pump imatinib and its metabolites out of the cell, reducing their intracellular concentration and efficacy.[1] Additionally, activation of alternative signaling pathways, such as those involving Src family kinases (e.g., Lyn) and SIRT1, can provide survival signals to CML cells even in the presence of Bcr-Abl inhibition.[5]
Bcr-Abl independent mechanisms of imatinib resistance.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of this compound in imatinib-resistant cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
CML cell lines (e.g., K562, K562/Dox)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Imatinib and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of imatinib or this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
Materials:
-
CML cell lines
-
Imatinib and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of imatinib or this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Bcr-Abl Signaling
This technique is used to detect the expression and phosphorylation status of proteins in the Bcr-Abl signaling pathway.
Materials:
-
CML cell lines
-
Imatinib and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcr, anti-phospho-Bcr-Abl, anti-CrkL, anti-phospho-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Treat cells with imatinib or this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
Workflow for comparing imatinib and its metabolite.
Conclusion
The available evidence strongly suggests that this compound is less effective than its parent compound, imatinib, particularly in CML cells that have developed resistance through the overexpression of the P-glycoprotein efflux pump. This is a critical consideration in the clinical setting, as high levels of this metabolite may not contribute significantly to the overall therapeutic effect and could be a marker for a reduced response to imatinib treatment in patients with this resistance mechanism. Further research is warranted to determine the activity of this compound against a comprehensive panel of Bcr-Abl kinase domain mutants to fully elucidate its potential role in the context of imatinib resistance.
References
- 1. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing of Four Common BCR-ABL Kinase Domain Mutations (T315I, Y253H, M351T and E255K) in Iranian Chronic Myelogenous Leukemia Patients With Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Safety Operating Guide
Proper Disposal of N-Desmethyl Imatinib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib.[1][2] Adherence to these procedures is vital due to the compound's potential health hazards.[3]
Hazard Profile and Safety Precautions
N-Desmethyl imatinib is classified as a hazardous substance with several identified and suspected risks. It is considered harmful if swallowed and may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[4] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[3] Therefore, handling and disposal require strict adherence to safety protocols.
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, a lab coat, and a NIOSH-approved respirator if there is a risk of dust or aerosol inhalation.[4][5] Work should always be conducted in a well-ventilated area, such as a chemical fume hood.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 404844-02-6 | [5] |
| Molecular Formula | C28H29N7O | |
| Molecular Weight | 479.58 g/mol | |
| Hazard Classifications | Acute Toxicity (Oral, Category 4), Germ Cell Mutagenicity (Category 2), Carcinogenicity (Category 2), Reproductive Toxicity (Category 1B) | [3][4] |
| Storage Temperature | 2-8°C or -20°C (Tightly closed, dry, well-ventilated) | [6] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[5] This involves segregation, proper containment, clear labeling, and transfer to a licensed chemical waste disposal facility.
Experimental Protocol: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weigh boats, pipette tips, and other consumables, in a dedicated hazardous waste container.
-
The container must be made of a compatible material, be sealable, and clearly labeled.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents, in a separate, leak-proof hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of all used PPE, such as gloves and disposable lab coats, as hazardous waste in the designated solid waste container.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading by using appropriate absorbent materials for liquid spills or carefully covering solid spills to avoid dust generation.[4]
-
Cleanup:
-
Wearing full PPE, carefully collect the spilled material.[4]
-
For liquid spills, use an inert absorbent material.
-
For solid spills, gently sweep or scoop the material to avoid creating dust.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and then soap and water.[4] Dispose of all cleaning materials as hazardous waste.
Labeling and Storage
Proper labeling and temporary storage are crucial for ensuring safe handling and disposal.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed and labeled waste containers in a secure, designated hazardous waste accumulation area, away from incompatible materials, until they are collected for disposal.[5]
Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or dispose of with regular trash.[5][7]
-
Institutional Procedures: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Complete all required waste disposal forms as per your institution's and local regulations.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse before recycling or disposing of it in a sanitary landfill, as permitted by local regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Logical workflow for the proper handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. targetmol.com [targetmol.com]
- 6. This compound: Uses, Safety, Synthesis, Supplier & Quality Analysis in China [sinochem-nanjing.com]
- 7. viatris.com [viatris.com]
Personal protective equipment for handling N-Desmethyl imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for N-Desmethyl imatinib (B729), a primary active metabolite of Imatinib. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks. N-Desmethyl imatinib is classified with significant health hazards, including being harmful if swallowed, and is suspected of causing genetic defects, cancer, and reproductive harm.[1][2][3][4]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against chemical exposure. Below is a summary of the required equipment when handling this compound.
| PPE Category | Specification | Rationale and Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Must conform to EN 166 (EU) or be NIOSH-approved (US) to protect against dust and splashes.[5][6][7][8] |
| Hand Protection | Chemically impermeable and resistant gloves. | Gloves should be inspected before use and comply with EU Directive 89/686/EEC and standard EN 374. Due to a lack of specific testing data, select gloves known for resistance to similar chemical compounds.[1][2][6][7] |
| Body Protection | Laboratory coat. | A standard lab coat is required to prevent skin contact.[2][7] For tasks with a higher risk of exposure, consider impervious or fire/flame-resistant clothing.[5][6] |
| Respiratory Protection | Generally not required with adequate ventilation. | Use a NIOSH-approved full-face respirator or a particulate filter respirator (P2) if dust formation is unavoidable, if exposure limits are exceeded, or if irritation is experienced.[1][2][5][6][7][9] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline | Source |
| Engineering Controls | Handle exclusively in a well-ventilated area. | A chemical fume hood is strongly recommended to minimize inhalation risk.[5][6][7] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area. | Prevents accidental ingestion and contamination.[1][2][8] |
| Procedural Handling | Avoid creating dust and aerosols. Avoid contact with skin, eyes, and clothing. | Minimizes all routes of potential exposure.[1][2][5][6] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated location. | The substance should be stored locked up and accessible only to authorized personnel.[3][4][5][6][8][10] |
Emergency and Disposal Procedures
Immediate and appropriate responses to spills, exposures, and waste disposal are vital for safety and environmental protection.
First Aid Measures
| Exposure Route | Immediate Action | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [2][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop. | [2][6] |
| Eye Contact | Promptly flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. | [1][2][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [1][2][6] |
Spill Response and Waste Disposal
-
Spill Containment : In case of a spill, evacuate all non-essential personnel from the area.[6] Ensure the area is well-ventilated.[2][6]
-
Personal Protection : Before cleaning, don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Cleanup : Avoid generating dust.[2][5][6] Carefully sweep or shovel the solid material into a suitable, labeled, and closed container for chemical waste.[2][4][6] If the substance is in solution, use an inert absorbent material.
-
Disposal : this compound must not be disposed of with household garbage or allowed to enter sewer systems.[1] All waste, including contaminated materials and empty containers, must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all federal, state, and local regulations.[1][2][5][11]
Note on Experimental Protocols: The information provided in this document is derived from publicly available Safety Data Sheets (SDS). These sources do not contain detailed methodologies for specific experiments involving this compound. Researchers must develop their own specific experimental protocols in accordance with established laboratory safety standards and the information contained herein.
Safe Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. targetmol.com [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. viatris.com [viatris.com]
- 9. carlroth.com [carlroth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. staging.keyorganics.net [staging.keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
